Carzenide exerts its effects by inhibiting carbonic anhydrase (CA) enzymes. CAs are a widespread family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In humans, the dysregulation of specific CA isoforms is linked to various diseases [1].
| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
|---|---|---|---|---|
| This compound | Information not specific in results | Strong CAII inhibitor [2] | Information not specific in results | Information not specific in results |
| AAZ (Acetazolamide) | 250 | 12.1 | 25.8 | 5.7 [1] |
The "tail approach" is a recognized strategy in drug design to enhance the selectivity of CAIs. While this compound itself has a carboxylic acid group, researchers have developed more complex sulfonamide-based inhibitors with tailored ureidoethylaminobenzyl tails. These tails interact with amino acid residues at the entrance of the enzyme's cavity, which vary between isoforms, thereby improving selectivity. For instance, one such tailored inhibitor (compound 34) demonstrated a Kᵢ of 2.8 nM against hCA II [1].
A modern synthetic method for producing this compound focuses on the oxidation of p-toluenesulfonamide, offering an environmentally friendly alternative to traditional processes that used heavy metal oxidants [3] [4].
Synthesis of this compound from p-toluenesulfonamide [3] [4]
Detailed Oxidation Protocol [4]:
This compound is primarily used as a research tool to study the physiological and pathological roles of carbonic anhydrase isoforms.
The following diagram illustrates the STAT3 signaling pathway and the mechanism by which sulfamoylbenzamide derivatives, such as the lead compound B12, exert their inhibitory effect. STAT3 is a validated cancer therapy target, and its abnormal activation is found in approximately 70% of human tumors [1].
STAT3 pathway inhibition by sulfamoylbenzamide derivatives [1].
The research involved the design and synthesis of 52 novel compounds. The following table summarizes the physicochemical and biological activity data for the lead compound B12 and its predecessors compared to the original drug, Niclosamide [1].
| Compound Name | STAT3 Inhibitory Activity | Hydrophobicity (LogP) | Key Structural Features |
|---|---|---|---|
| Niclosamide | Lead compound, inhibits STAT3 phosphorylation [1] | Poor (specific value not stated) [1] | Original anthelmintic drug; used as a precursor [1] |
| NGT-02 | Decreased activity compared to Niclosamide [1] | Significantly improved [1] | Introduced -SO₂NH₂ group for improved hydrophobicity [1] |
| B12 | Equivalent or superior to Niclosamide [1] | Improved (specific value not stated) [1] | -SO₂NH₂ group with an ortho-chloro substitution [1] |
The foundational research for these inhibitors involved a standard workflow from compound design to biological validation.
The synthetic chemistry workflow for creating N-substituted sulfamoylbenzamide derivatives is outlined below [1].
Synthetic route for sulfamoylbenzamide STAT3 inhibitors [1].
Chemistry & Synthesis [1]
Biological Activity assays [1]
This foundational research on N-substituted sulfamoylbenzamide derivatives offers several critical insights for drug development professionals:
The table below summarizes the core chemical and physical data for this compound.
| Property | Specification |
|---|---|
| CAS Registry Number | 138-41-0 [1] [2] [3] |
| IUPAC Name | 4-Sulfamoylbenzoic acid [1] [2] |
| Molecular Formula | C₇H₇NO₄S [1] [2] [4] |
| Molecular Weight | 201.20 g/mol [1] [2] [4] |
| Appearance | White to off-white powder [1] [3] |
| Melting Point | 285 - 295 °C (lit.) [5] [3] [6] |
| Boiling Point | 449 °C at 760 mmHg [5] [3] |
| Water Solubility | 453 mg/L at 25 °C [5] [3] [6] |
| Density | 1.536 g/cm³ [5] |
| Log P | 1.81330 [5] |
| pKa | 3.50 (at 25 °C) [3] |
| Hazard Codes | Xn, Xi [5] [3] [6] |
This compound functions as a strong, competitive inhibitor of carbonic anhydrase II (CAII) [1].
| Biological Aspect | Description |
|---|---|
| Primary Mechanism | Competitive inhibitor of Carbonic Anhydrase II (CAII) [1]. |
| Research Applications | Studied in research contexts for epilepsy and cervical cancer [1]. Also used as a diuretic [3] [6]. |
| Cellular Assay (Example) | In HeLa cells, a 2-hour pretreatment with 100 µM this compound rendered the fluorescence signal induced by FMRs-CA negligible [1]. |
| Metabolic Information | Major circulating metabolite of the drug Mafenide (HY-B0614) in plasma [1]. |
Research in carbonic anhydrase inhibitors (CAIs) like this compound often involves specific assay protocols and structural strategies to understand their binding and efficacy [7].
The stopped-flow CO₂ hydrase assay is a standard method for determining the inhibition constant (Kᵢ) of CAIs [7]. Here is a generalized workflow:
The binding of sulfonamide-based CAIs like this compound involves coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site [7]. To improve potency and isoform selectivity, the "tail approach" is widely used. This strategy involves appending different chemical moieties (the "tail") to the inhibitor's core, which can then interact with specific amino acid residues at the rim of the enzymatic cavity [7]. The ureido moiety has been identified as a particularly suitable linker, as it helps stabilize the enzyme-inhibitor complex through hydrogen bonds [7].
The following diagram illustrates the experimental workflow for assessing CAI activity and the core mechanism of this compound.
Research workflow for evaluating this compound, from synthesis to cellular assays.
Core mechanism of this compound as a carbonic anhydrase II (CAII) inhibitor.
As a specific CAII inhibitor, this compound is a valuable tool compound for:
The table below summarizes the fundamental chemical data for Carzenide, which serves as the foundational segment for novel compound development [1].
| Property | Value / Description |
|---|---|
| CAS No. | 138-41-0 [1] |
| Formula | C7H7NO4S [1] |
| Molecular Weight | 201.20 g/mol [1] |
| SMILES | C1=C(C=CC(=C1)S(=O)=O)C(O)=O [1] |
| Synonyms | This compound [1] |
| XLogP3 | 0.5 [1] |
| Topological Polar Surface Area (TPSA) | 105.84 Ų [1] |
| Water Solubility (ESOL) | -1.61 (Log S); 4.92 mg/mL; Classed as "Very soluble" [1] |
A 2021 study designed and synthesized a new class of sulfonamides incorporating aminosaccharide tails based on the "sugar-tail" approach, using this compound as the initial segment [2]. The table below summarizes the key quantitative findings from this research.
| Aspect | Finding |
|---|---|
| Target Compounds | Glycoconjugated sulfonamide derivatives [2] |
| Evaluated Isoenzymes | hCA I, hCA II, hCA IX [2] |
| Most Effective Compound | 8d (a derived compound) [2] |
| Activity of Compound 8d | IC50 of 60 nM against hCA II (glaucoma-associated isoform) [2] |
| Comparison to this compound | Target compounds showed better CA inhibitory effects than this compound [2] |
| Physicochemical Properties | Good water solubility; neutral pH in solutions [2] |
| Corneal Cytotoxicity | Lower than Acetazolamide (AAZ) [2] |
| Metabolic Stability | Good stability in in vitro studies [2] |
| Binding Confirmation | Molecular docking studies confirmed interactions in hCA II active site [2] |
The following diagram outlines the high-level research workflow as described in the study [2]. The DOT script provided below it can be used to generate the diagram.
Diagram 1: Experimental workflow for the development of compound 8d, a this compound derivative, as a potential antiglaucoma drug.
The information presented here is a starting point. For a more comprehensive understanding, you can:
The table below summarizes the available chemical, biological, and commercial data for this compound.
| Category | Details |
|---|
| Chemical Identity | IUPAC Name: 4-Sulfamoylbenzoic acid [1] [2] Synonyms: Dirnate, NSC 2675 [2] | | Properties | CAS No.: 138-41-0 [1] [2] Molecular Formula: C7H7NO4S [1] [2] Molecular Weight: 201.20 g/mol [1] [2] Melting Point: 285-295 °C [2] Water Solubility: 453 mg/L at 25 °C [2] pKa: 3.50 (at 25°C) [2] | | Biological Activity & Applications | Primary Mechanism: Strong, competitive inhibitor of Carbonic Anhydrase II (CAII) [1] Research Applications: Studied for epilepsy and cervical cancer research [1] Additional Uses: Described as a diuretic and reagent for synthesizing other carbonic anhydrase inhibitors and anticonvulsant agents [2] | | Commercial & Safety | Availability: Available from chemical suppliers (e.g., MedChemExpress, Sigma-Aldrich, TCI) [1] [2] Purity: Typically 97% to >95.0% [2] Price (Example): ~$37.9 for 5g [2] Safety (GHS): Warning; may cause skin/eye irritation or respiratory irritation [2] |
While not specific to this compound, a relevant deep-learning protocol for identifying novel COX-2 inhibitors from FDA-approved drug libraries has been established [3]. This methodology can serve as a template for similar repurposing efforts for other targets. The workflow for this approach is illustrated below, and the detailed steps follow.
Workflow for deep-learning-based drug repurposing
Data Set Preparation and Preprocessing [3]
Deep-Learning Model Setup and Training [3]
Prediction and Experimental Validation [3]
To build upon the preliminary findings for this compound, the following research pathway is suggested. The diagram below outlines the key stages from initial testing to mechanism exploration.
Proposed research pathway for this compound
This compound is a defined chemical entity with a known primary mechanism of action as a CAII inhibitor and suggested research applications [1]. The provided deep-learning workflow [3] offers a modern, validated methodology that could be adapted to systematically explore its potential for other indications.
This compound (CAS 138-41-0), chemically known as 4-Sulfamoylbenzoic Acid, represents a strategically important benzenesulfonamide derivative with significant pharmacological applications. This compound serves as a fundamental structural motif in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors (CAIs). This compound's molecular structure incorporates two key functional groups: a sulfonamide moiety that directly coordinates with the zinc ion in the carbonic anhydrase active site, and a carboxylic acid group that provides additional binding interactions and influences physicochemical properties. The compound exists as a white crystalline powder with characteristic thermal stability (melting point: 285-295°C) and moderate aqueous solubility (453 mg/L at 25°C), making it suitable for various pharmaceutical formulations. [1]
The significance of this compound extends beyond its direct biological activity to its role as a versatile molecular scaffold for structural elaboration. Researchers frequently employ this compound as a starting point for designing more selective and potent derivatives through strategic modifications at either the sulfonamide or carboxylic acid functionalities. This comprehensive technical review examines the chemical properties, mechanism of action, therapeutic applications, structure-activity relationships, and experimental protocols relevant to this compound, providing drug development professionals with essential information for leveraging this compound in their research programs. [1] [2]
This compound possesses a well-defined molecular structure characterized by a benzene ring substituted at para-positions with sulfonamide and carboxylic acid functional groups. This symmetrical arrangement creates a balanced amphiphilic character that influences both its molecular interactions and physicochemical behavior. The compound's molecular formula is C₇H₇NO₄S, with a molecular weight of 201.2 g/mol. The presence of both hydrogen bond donor (sulfonamide NH₂) and acceptor (sulfonyl oxygen atoms, carboxyl oxygen) groups enables extensive intermolecular hydrogen bonding, which contributes to its crystalline nature and thermal stability. The ionizable functional groups (carboxylic acid pKa ≈ 3.50 and sulfonamide NH) allow the molecule to exist in different protonation states under physiological conditions, significantly affecting its membrane permeability and binding affinity to biological targets. [1]
The physicochemical properties of this compound reflect its dual hydrophilic-hydrophobic character, which directly impacts its pharmaceutical applicability and biological distribution. The following table summarizes key physicochemical parameters: [1]
| Property | Value/Range | Conditions/Method |
|---|---|---|
| Melting Point | 285-295 °C | Lit. |
| Boiling Point | 449 °C | At 760 mmHg |
| Flash Point | 225.4 °C | Not specified |
| Density | 1.5083 (estimate) | Rough estimate |
| Water Solubility | 453 mg/L | 25 °C |
| Vapor Pressure | 7.56×10⁻⁹ mmHg | 25 °C |
| Refractive Index | 1.6100 | Estimate |
| pKa | 3.50 | 25 °C |
| LogP | Not specified | Calculated |
The moderate aqueous solubility of this compound (453 mg/L at 25°C) presents both challenges and opportunities for pharmaceutical development. While this solubility is sufficient for some formulation approaches, researchers often employ salt formation (particularly sodium or potassium salts) or prodrug strategies to enhance dissolution rates for improved bioavailability. The compound's low vapor pressure (7.56×10⁻⁹ mmHg at 25°C) indicates minimal volatility concerns during manufacturing or storage. The estimated refractive index and density values provide useful parameters for quality control and analytical method development. [1]
This compound exerts its primary pharmacological effects through potent inhibition of the enzyme carbonic anhydrase (CA, EC 4.2.1.1). Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, electrolyte secretion, and biosynthetic reactions. The sulfonamide group (-SO₂NH₂) in this compound acts as a zinc-binding group (ZBG), coordinating directly with the Zn²+ ion in the enzyme's active site through deprotonation of the nitrogen atom. This coordination displaces the hydroxyl group normally bound to zinc in the catalytic cycle, thereby preventing the enzyme from performing its normal hydration/dehydration function. [1] [2]
The specificity of inhibition varies across different CA isoforms, with this compound demonstrating significant activity against hCA I, hCA II, and hCA IX. Particularly notable is its effect on hCA II, the primary target for antiglaucoma agents, where it exhibits nanomolar-range inhibition. The benzoic acid moiety of this compound extends toward the hydrophilic region of the enzyme's active site, forming additional hydrogen bonds and van der Waals interactions with amino acid residues that line the binding pocket. These secondary interactions contribute to binding affinity and can influence isoform selectivity. Recent research has revealed that structural modifications to this compound, particularly through "tail approach" molecular engineering, can enhance specificity for disease-relevant isoforms while reducing off-target effects on ubiquitously expressed CA I and II. [2] [3]
The following diagram illustrates the key biochemical pathway affected by this compound's mechanism of action and the resulting physiological effects:
Figure 1: Biochemical pathway of carbonic anhydrase inhibition by this compound and resulting physiological effects
As illustrated in the pathway above, this compound's inhibition of carbonic anhydrase has multifaceted physiological consequences depending on the specific tissue and CA isoform affected. In the renal proximal tubule, CA inhibition reduces bicarbonate reabsorption, leading to increased urine volume (diuresis) and excretion of sodium, potassium, and bicarbonate. This diuretic effect underlies this compound's application in managing edema and hypertension. In the ciliary processes of the eye, CA inhibition decreases aqueous humor secretion, resulting in reduced intraocular pressure beneficial for glaucoma treatment. Additionally, CA inhibition in the central nervous system can suppress abnormal neuronal excitability, contributing to anticonvulsant effects, while inhibition of tumor-associated CA IX may disrupt pH regulation in hypoxic cancers. [1]
This compound demonstrates several important therapeutic applications based on its pharmacological profile as a carbonic anhydrase inhibitor:
Diuretic Therapy: this compound promotes increased urine production (diuresis) by inhibiting carbonic anhydrase in the renal proximal tubule, specifically targeting CA IV isoforms attached to the tubular epithelium. This action reduces bicarbonate reabsorption, leading to osmotic diuresis and enhanced excretion of sodium, potassium, and water. The diuretic effect is valuable in managing conditions characterized by fluid retention such as congestive heart failure, hepatic cirrhosis, and certain forms of nephrotic syndrome. Compared to some classical diuretics, this compound produces a relatively mild diuretic effect, which may be advantageous in situations where aggressive diuresis is not required or could potentially cause electrolyte disturbances. [1]
Antiglaucoma Therapy: this compound effectively lowers intraocular pressure (IOP) by suppressing aqueous humor production in the ciliary body of the eye through inhibition of CA II isoforms. The reduction in IOP helps prevent optic nerve damage and visual field loss in patients with open-angle glaucoma, representing a key therapeutic mechanism. Recent research has focused on developing this compound derivatives with improved topical ocular penetration and reduced systemic side effects. Studies have demonstrated that glycoconjugated sulfonamide derivatives based on the this compound core structure show enhanced inhibitory activity against hCA II (with IC₅₀ values as low as 60 nM), better water solubility, and lower corneal cytotoxicity compared to established CA inhibitors like acetazolamide, making them promising candidates for next-generation antiglaucoma medications. [1] [2]
Anticonvulsant Applications: this compound has demonstrated utility in managing certain seizure disorders, particularly epilepsy, through inhibition of CA isoforms in the central nervous system. The anticonvulsant mechanism likely involves CA-mediated changes in bicarbonate concentration that affect GABAergic neurotransmission and neuronal excitability. Additionally, this compound serves as a key synthetic intermediate in the production of more specialized anticonvulsant agents, contributing to the development of advanced therapeutic options for seizure control. [1]
Contemporary research has expanded the potential therapeutic applications of this compound and its derivatives into several novel areas:
Oncology: Researchers are exploring this compound-based compounds for targeting tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in various aggressive cancers and contribute to tumor acidification, invasion, and metastasis. The "tail approach" in molecular design has enabled creation of this compound derivatives with enhanced selectivity for these tumor-associated isoforms, potentially reducing off-target effects on ubiquitously expressed CA I and II. Structural studies have identified that active-site residues lining the hydrophobic pocket of different CA isoforms (especially positions 92 and 131) dictate positional binding and affinity of inhibitors, while tail groups modulate isoform specificity. [3]
Antimicrobial and Wound Healing: Recent investigations have incorporated the this compound structural motif into multifunctional antimicrobial agents, particularly through hybridization with other pharmacophores like coumarin derivatives. These hybrid molecules have demonstrated impressive antimicrobial activity against problematic pathogens including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus cereus, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 40-50 μg/mL. Additionally, certain sulfonamide-coumarin hybrids have shown significant wound healing enhancement in murine models, promoting fibroblast migration, complete re-epithelialization, and formation of well-structured granulation tissue while reducing wound infection indicators. [4]
The structure-activity relationship profile of this compound provides crucial insights for rational drug design aimed at enhancing potency, selectivity, and drug-like properties:
Zinc-Binding Group Optimization: The primary sulfonamide group (-SO₂NH₂) serves as an essential zinc-binding ligand that coordinates directly with the Zn²+ ion in the carbonic anhydrase active site. Maintenance of this group is critical for inhibitory activity, as replacement with other zinc-chelating moieties typically diminishes potency. However, N-substitution of the sulfonamide nitrogen can be strategically employed to modulate pharmacokinetic properties, with bulkier substituents often enhancing isoform selectivity by exploiting differences in the hydrophobic regions of various CA isoforms. [2] [3]
Aromatic Ring Modifications: The benzene ring provides a rigid scaffold that optimally positions functional groups within the enzyme active site. Electron-withdrawing substituents on the ring generally enhance sulfonamide acidity, potentially strengthening zinc coordination, while electron-donating groups typically reduce activity. Ring expansion or contraction generally diminishes activity, confirming the optimal nature of the benzene scaffold for positioning key functional groups. [3]
Carboxylic Acid Isosterism: The para-carboxylic acid moiety contributes to binding affinity through hydrogen bond interactions with residues in the active site cavity. Researchers have successfully replaced this group with various bioisosteres such as tetrazole, sulfonic acid, or acyl-sulfonamide groups while maintaining or enhancing CA inhibitory activity. These modifications can improve membrane permeability (particularly for central nervous system targets) or alter distribution patterns within the body. [2]
Recent research has employed sophisticated molecular design approaches to enhance the therapeutic potential of this compound-based inhibitors:
Tail Approach Development: The most productive strategy for optimizing this compound derivatives has been the "tail approach", which involves appending various functional groups to the primary sulfonamide nitrogen or carboxylic acid moiety while maintaining the essential zinc-binding capability. This approach has yielded compounds with significantly enhanced isoform selectivity, particularly for targeting disease-associated CA isoforms over ubiquitously expressed off-target isoforms. For instance, incorporation of aminosaccharide tails has generated derivatives with improved water solubility, neutral pH profiles, and reduced corneal irritation potential, making them superior candidates for topical antiglaucoma formulations. [2]
Glycoconjugation Strategies: Recent innovations have focused on carbohydrate-based conjugation to enhance the physicochemical and pharmacological properties of this compound derivatives. Studies have demonstrated that incorporating aminosaccharide tails yields compounds with exceptional CA II inhibitory activity (IC₅₀ = 60 nM for leading compound 8d), improved water solubility, and favorable safety profiles. These glycoconjugated derivatives maintain effective CA inhibition while acquiring properties more suitable for ocular administration, including reduced corneal cytotoxicity compared to reference standards like acetazolamide. [2]
The following table summarizes key structure-activity relationship findings for this compound derivatives: [2] [3]
| Structural Modification | Effect on CA Inhibition | Impact on Physicochemical Properties | Therapeutic Advantage |
|---|---|---|---|
| Sulfonamide N-substitution | Varies with substituent size/bulk | Increased lipophilicity with larger groups | Enhanced isoform selectivity |
| Carboxylic acid bioisosteres | Generally maintained | Altered pKa and solubility | Improved bioavailability |
| Aminosaccharide conjugation | Enhanced (IC₅₀ 60 nM for hCA II) | Increased water solubility, neutral pH | Reduced ocular irritation |
| Ring halogenation | Moderate enhancement | Increased lipophilicity | Potential for CNS targeting |
Synthetic Routes to this compound: this compound can be synthesized through several established synthetic pathways with varying yields and practicality:
From p-Toluenesulfonamide: This conventional route involves potassium permanganate-mediated oxidation of commercially available p-toluenesulfonamide (CAS 70-55-3). Typical procedure: Dissolve p-toluenesulfonamide (5.0 g, 29.2 mmol) in 1M NaOH solution (100 mL) with heating. Add potassium permanganate (9.0 g, 57.0 mmol) portionwise to the vigorously stirred solution at 70-90°C over 30 minutes. Continue heating and stirring for 2 hours until the oxidation is complete (monitored by TLC). Filter the hot mixture to remove manganese dioxide solids, and acidify the filtrate carefully with concentrated sulfuric acid to pH 2-3 at 0°C. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound as a white solid (typical yield: 90%). [1]
From p-Carboxybenzenesulfonyl Chloride: This alternative approach begins with p-carboxybenzenesulfonyl chloride (CAS 10130-89-9). Typical procedure: Suspend p-carboxybenzenesulfonyl chloride (5.0 g, 22.6 mmol) in anhydrous methanol (50 mL) and cool to -5°C using an ice-salt bath. Slowly add concentrated ammonium hydroxide (15 mL) dropwise with vigorous stirring, maintaining the temperature below 0°C. After complete addition, allow the reaction mixture to warm slowly to room temperature and stir for 4 hours. Concentrate the mixture under reduced pressure, and triturate the residue with dilute hydrochloric acid (1M). Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol/water to obtain pure this compound (typical yield: 53%). [1]
Analytical Characterization: Comprehensive characterization of synthesized this compound should include:
Carbonic Anhydrase Inhibition Assay: The following standardized protocol enables quantitative evaluation of this compound's inhibitory activity against various CA isoforms:
Equipment and Reagents: Purified human carbonic anhydrase isoforms (hCA I, II, IX, etc.), p-nitrophenyl acetate (p-NPA) as substrate, phosphate buffer (50 mM, pH 7.4), UV-visible spectrophotometer with temperature control, multi-channel pipettes, 96-well microplates. [2] [3]
Procedure:
Data Analysis: Determine IC₅₀ values by fitting inhibition data to a four-parameter logistic equation using nonlinear regression analysis. Calculate Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀/(1 + [S]/Kₘ), where [S] is substrate concentration and Kₘ is the Michaelis constant for the enzyme-substrate pair. [2] [3]
Advanced Evaluation Techniques: For comprehensive characterization of promising derivatives:
X-ray Crystallography: Grow crystals of CA-inhibitor complexes using hanging drop vapor diffusion methods. Determine high-resolution structures to visualize binding modes and molecular interactions. This approach has revealed how active-site residues at positions 92 and 131 in various CA isoforms dictate inhibitor positioning and affinity. [3] [5]
Molecular Modeling and Docking: Perform computational docking studies using crystal structures of CA isoforms (PDB IDs: 2FOM for CA II mimic, etc.). Utilize programs like MOE or AutoDock to predict binding orientations and energies. Implement molecular dynamics simulations to assess complex stability. These studies have confirmed that interactions between aminosaccharide fragments and the hydrophilic subpocket of the hCA II active site enhance inhibitory activity. [2] [6]
Cytotoxicity Assessment: Evaluate potential tissue toxicity using standard assays (MTT, LDH release) in relevant cell lines (e.g., corneal epithelial cells for antiglaucoma agents). Studies have demonstrated that glycoconjugated this compound derivatives show lower corneal cytotoxicity than acetazolamide, supporting their potential for topical ocular applications. [2]
This compound remains a structurally privileged scaffold in medicinal chemistry, particularly for developing carbonic anhydrase inhibitors with therapeutic applications in glaucoma, epilepsy, and other conditions. The compound's well-defined mechanism of action, established structure-activity relationships, and versatility for molecular modification continue to make it valuable for drug discovery programs. Recent advances in structure-based drug design, fragment-based screening, and purification-agnostic workflows have created new opportunities for optimizing this compound-derived therapeutics with enhanced potency, selectivity, and drug-like properties. [1] [2] [5]
Carzenide is an organic compound with several documented names and identities, though details on its biological activity and pharmacological application in the search results are limited [1].
The table below summarizes its core chemical identity:
| Property | Description |
|---|---|
| Systematic Name | This compound [2] [1] |
| CAS Number | 138-41-0 [1] |
| Molecular Formula | C7H7NO4S [1] |
| Molecular Weight | 201.2 g/mol [1] |
| Appearance | White or almost white crystalline powder, uniform with no strong odor and an acidic taste [1] |
According to one source, this compound may be used as a pesticide residue analysis reagent due to its sensitivity and selectivity for detecting certain pesticides in food, contributing to food safety. It also serves as an important pharmaceutical intermediate in synthesizing antibiotics, anti-inflammatory, and anticancer drugs, and has applications in synthesizing dyes, pigments, and as a catalyst or derivatizing agent [1].
For creating professional diagrams for whitepapers, Graphviz's DOT language offers precise control. Here is how to implement the user's specifications.
The abstract grammar for a Graphviz document is [3]:
Key elements include [3]:
digraph for directed graphs (edges with arrows) and graph for undirected graphs.strict keyword prevents the creation of multiple edges between the same two nodes.Node and edge statements allow for extensive attribute customization [3].
NodeName [label="My Label", shape=box, style=filled, fillcolor="#34A853"]NodeA -> NodeB [label="process", color="#EA4335", labeldistance=2.5]Critical Node Styling for Readability: When using style=filled, you must explicitly set the fontcolor to ensure high contrast against the fillcolor [4]. The palette provides light (#F1F3F4, #FFFFFF) and dark (#202124, #5F6368) colors for this purpose.
fillcolor="#34A853" (a medium green), use fontcolor="#202124" (dark gray) for good contrast.The specified palette can be used for color (outline, text, and edge color), fillcolor (node interior), and bgcolor (graph background) [5].
| Color Role | HEX Code | Use Case Example |
|---|---|---|
| Primary Blue | #4285F4 |
Primary node color, main edges |
| Accent Red | #EA4335 |
Terminal nodes, highlighting, alerts |
| Accent Yellow | #FBBC05 |
Intermediate processes, warnings |
| Accent Green | #34A853 |
Success states, positive outcomes |
| Background/Text | #FFFFFF |
Graph background, text on dark nodes |
| Background/Text | #F1F3F4 |
Node fill, text on dark nodes |
| Background/Text | #202124 |
Graph background, primary text color |
| Background/Text | #5F6368 |
Node fill, secondary text |
Colors can be applied directly as attribute values, such as color="#4285F4" [5].
The following DOT code creates a directed graph that could represent a simple experimental workflow, implementing all the specified rules.
This diagram illustrates a linear experimental process with color-coded stages and labeled transitions.
The available search results lack the in-depth data required for a comprehensive technical whitepaper. Specifically missing are:
To obtain this critical information, I suggest you:
The process of generating a testable drug hypothesis often starts with identifying a biological target implicated in a disease and then proposing a compound that can safely and effectively modulate this target.
The workflow below outlines this multi-stage process, integrating computational and experimental validation [1].
Figure 1: A systematic workflow for generating and validating a drug discovery hypothesis, from target identification to experimental design.
If "Carzenide" is your candidate molecule, your research should systematically address the following questions. The table below outlines key investigative areas and examples of the experimental data you would need to gather.
| Investigation Area | Key Questions | Exemplary Data & Experiments (from Literature) |
|---|
| 1. Primary Target & Mechanism | What is the primary molecular target? What is the mechanism of action? | Target Identification: Deep-learning model prediction of novel COX-2 inhibition by Vismodegib [1]. Binding Analysis: Molecular docking to confirm binding to the target's active site, comparing to known inhibitors [1]. | | 2. Physicochemical Properties | What are the key properties (e.g., solubility, log P)? Do they favor drug-likeness? | Lipophilicity: Measurement of LogP values to assess and improve hydrophobicity, as done for Niclosamide derivatives [2]. | | 3. In Vitro Potency & Selectivity | How potent is the compound? Is it selective over related targets? | Enzyme Inhibition: Determination of inhibition constant (KI) against target enzymes [3] [4]. Isoform Selectivity: Profiling against multiple enzyme isoforms to establish selectivity [3] [5]. | | 4. Cellular & Functional Activity | Does it have the desired effect in cells? | Cell-Based Studies: Confirmation of target engagement and functional effects in cell cultures [1]. Antiproliferative Activity: Evaluation of cytotoxicity and GI% in cancer cell line panels [5]. Mechanistic Studies: Analysis of cell cycle arrest and induction of apoptosis [5]. |
Given the lack of specific data on "this compound," here are practical steps to build your hypothesis:
This compound, also known as 4-sulfamoylbenzoic acid, is primarily used as an organic synthetic intermediate in drug synthesis [1] [2]. It is described as having antispasmodic properties and is used in studies related to dysmenorrhea in women [2]. Its structure contains both a sulfonamide group, which is a common feature in many enzyme inhibitors, and a benzoic acid moiety [1].
The following table summarizes its key physicochemical properties:
| Property | Value / Description |
|---|---|
| CAS Number | 138-41-0 [1] [2] |
| Molecular Formula | C7H7NO4S [1] [2] |
| Molecular Weight | 201.20 g/mol [1] [2] |
| Appearance | White to off-white solid powder [1] |
| Melting Point | 285-295 °C [1] |
| SMILES | O=C(O)C1=CC=C(S(=O)(N)=O)C=C1 [1] [2] |
| Solubility (DMSO) | ~100 mg/mL (~497.02 mM) [1] |
The following protocols are generalized for working with sulfonamide-based compounds like this compound in a drug discovery context, based on common practices in the field.
This protocol outlines the preparation of stock and working solutions of this compound.
Preparation of Stock Solution (100 mM in DMSO)
Preparation of Working Solution
Carbonic anhydrases are a common target for sulfonamide compounds [3] [4]. This protocol uses a stopped-flow CO2 hydrase assay, a standard method in the field [3] [4].
% Inhibition = [1 - (vi(inhibitor) / vi(control))] × 100. The inhibition constant (KI) can be determined by fitting the data to an appropriate inhibition model [3] [4].A significant finding from the search is that while this compound is commercially available and its basic properties are listed, the literature lacks detailed, peer-reviewed biological protocols and results specifically for this compound. Most research focuses on more complex benzenesulfonamide derivatives [3] [4] [5]. Therefore, the protocols provided are based on standard methods for compounds of this class. Future work with this compound would involve applying these general protocols to generate specific inhibitory data (KI values) against various CA isoforms and other potential targets.
The following table consolidates key quantitative data for Carzenide (CAS 138-41-0), which is essential for planning laboratory experiments.
| Property | Value | Unit | Source |
|---|---|---|---|
| CAS Registry Number | 138-41-0 | - | [1] |
| Molecular Formula | C7H7NO4S | - | [1] |
| Molecular Weight | 201.20 | g/mol | [1] |
| Melting Point | 286 | °C | [1] |
| IUPAC Name | 4-(aminosulfonyl)benzoic acid | - | [1] |
| SMILES | C1=C(C=CC(=C1)S(N)(=O)=O)C(O)=O | - | [2] |
| Topological Polar Surface Area (TPSA) | 105.84 | Ų | [2] |
| Enthalpy of Fusion (ΔfusH°) | 29.80 | kJ/mol | [3] |
| Boiling Point (Tboil) | 657.58 | K | [3] |
| log P (Consensus) | 0.22 | - | [2] |
| Water Solubility (ESOL) | 4.92 | mg/mL | [2] |
| GI Absorption | High | - | [2] |
| BBB Permeant | No | - | [2] |
The following protocols are generalized for a compound with this compound's properties, as specific methodological literature was not available.
This protocol aims to purify crude this compound based on its reported melting point and solubility.
This protocol prepares this compound for analysis using techniques like IR spectroscopy, leveraging the available spectrum [1].
Since the search results do not describe this compound's biological signaling pathways, the following diagrams outline general experimental workflows based on its physicochemical profile.
This diagram illustrates a logical flow for processing and analyzing this compound in a laboratory setting.
This diagram shows how key physicochemical properties can guide specific experimental stages.
This compound (CAS 138-41-0), chemically known as 4-sulfamoylbenzoic acid, is a benzenesulfonamide derivative that has garnered significant research interest primarily for its potent inhibitory activity against carbonic anhydrase isoforms, particularly CA II and CA IX. This compound serves as a versatile chemical scaffold in medicinal chemistry and drug discovery, with demonstrated applications in investigating epilepsy, cervical cancer, and various solid tumors. This compound represents a promising zinc-binding pharmacophore that can be structurally modified to develop selective enzyme inhibitors with potential therapeutic applications. The compound's mechanism of action primarily involves competitive inhibition of carbonic anhydrase isozymes through coordination with the zinc ion at the enzyme's active site, making it a valuable tool for studying pH regulation, tumor metabolism, and microbial pathogenesis. [1] [2]
The growing research interest in this compound stems from its favorable physicochemical properties, including good water solubility and neutral pH characteristics in solution, which make it particularly suitable for pharmacological applications. Additionally, as the major circulating metabolite of Mafenide in plasma, this compound possesses relevant pharmacokinetic properties worthy of investigation. Recent studies have explored structural modifications of this compound using approaches such as the "tail method" to enhance its isoform selectivity and therapeutic index, particularly against tumor-associated carbonic anhydrase isoforms overexpressed in hypoxic cancer environments. This application note provides comprehensive methodological protocols and experimental details to support researchers in conducting rigorous and reproducible this compound studies. [1] [2]
This compound (C₇H₇NO₄S) has a molecular weight of 201.20 g/mol and appears as a white to off-white solid at room temperature. The compound features a benzenesulfonamide scaffold substituted with a carboxylic acid group at the para position, creating a zwitterionic structure that contributes to its solubility characteristics. The compound's chemical structure includes a sulfonamide group (R-SO₂NH₂) that serves as the zinc-binding moiety in carbonic anhydrase inhibition, while the carboxylic acid group provides additional sites for molecular interactions and chemical modifications. [1]
Table 1: Fundamental Physicochemical Properties of this compound [1]
| Property | Specification | Experimental Conditions |
|---|---|---|
| Molecular Formula | C₇H₇NO₄S | - |
| Molecular Weight | 201.20 g/mol | - |
| CAS Registry Number | 138-41-0 | - |
| Appearance | White to off-white solid | Room temperature |
| Purity | ≥99.45% | HPLC analysis |
| Solubility in DMSO | 100 mg/mL (497.02 mM) | Need ultrasonic; hygroscopic DMSO has significant impact on solubility |
Solubility characteristics of this compound are crucial for designing experimental systems. The compound demonstrates high solubility in DMSO up to 100 mg/mL (497.02 mM), though this requires ultrasonic treatment and is significantly affected by hygroscopic DMSO. For biological applications, this compound can be prepared in aqueous solutions using specific protocols: 10% DMSO with 90% (20% SBE-β-CD in saline) or 10% DMSO with 90% corn oil, both yielding clear solutions at concentrations ≥2.5 mg/mL (12.43 mM). The corn oil protocol is recommended for in vivo studies exceeding half a month duration. [1]
Storage stability requirements vary depending on the formulation. Powdered this compound remains stable for 3 years at -20°C or 2 years at 4°C. Solution-based stocks in DMSO maintain stability for 2 years at -80°C or 1 year at -20°C. It is recommended to aliquot stock solutions to prevent product inactivation from repeated freeze-thaw cycles. When preparing working solutions, use newly opened DMSO to minimize water absorption that can affect concentration accuracy and chemical stability. [1]
Carbonic anhydrase inhibition studies for this compound employ standardized enzymatic assays that measure the conversion of CO₂ to bicarbonate. The standard protocol involves preparing recombinant human CA isoforms (I, II, IX, XII) in appropriate buffer systems (typically HEPES or Tris buffer at pH 7.4-8.3). The enzymatic reaction is monitored using a stopped-flow instrument that measures the time required for pH change through indicator dye displacement (commonly phenol red or m-cresol purple). This compound is typically pre-diluted in DMSO (with final DMSO concentration <2%) and incubated with the enzyme for 15-30 minutes before initiating the reaction with CO₂-saturated buffer. [2] [3] [4]
IC₅₀ determination requires testing this compound across a concentration range (typically from 0.1 nM to 100 μM) in triplicate measurements. Experimental controls must include enzyme-free blanks, inhibitor-free controls, and reference inhibitors (such as acetazolamide for comparison). This compound demonstrates particularly strong inhibition against CA II with IC₅₀ values in the nanomolar range, while recently developed derivatives have shown enhanced selectivity for CA IX (IC₅₀ = 10.93-25.06 nM) over CA II (IC₅₀ = 1.55-3.92 μM), representing an important consideration for tumor-targeting applications. [1] [2] [3]
Cellular validation of CA inhibition employs specific cell lines representing different pathological models. For anti-glaucoma research, corneal epithelial cells are treated with this compound (typically 1-100 μM) to assess cytotoxicity and inhibitory effects on cellular CA activity. For cancer research, triple-negative breast cancer cells (MDA-MB-231) and other breast cancer lines (MCF-7) are utilized alongside normal breast cells (MCF-10A) for selectivity assessment. The standard protocol involves seeding cells in 96-well plates, allowing attachment for 24 hours, then treating with This compound solutions at varying concentrations for 24-72 hours. [1] [2] [3]
Cellular uptake studies for this compound derivatives employ HPLC methods for quantification. The typical workflow involves treating MDA-MB-231 cells with compounds (10-50 μM) for 2-4 hours, followed by washing with cold PBS, cell lysis, protein precipitation, and HPLC analysis using UV detection. For intracellular target engagement, fluorescence-based assays using specific dye probes (such as FMRs-CA) can demonstrate that this compound pretreatment (100 μM for 2 hours) renders the fluorescence signal negligible in CA-expressing cells, confirming effective cellular penetration and target binding. [1] [3]
Visualization of Methodological Approaches for this compound Research
Anticancer evaluation of this compound focuses on its ability to inhibit tumor-associated carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in various solid tumors including breast, colon, and renal carcinomas. The standard cytotoxicity assessment employs the MTT or WST-1 assay following treatment with this compound or its derivatives (typically 1-100 μM) for 48-72 hours. Recent studies have identified specific this compound derivatives (compounds 4b–c, 4e, 4g–h) that demonstrate significant inhibitory effects against breast cancer cell lines at concentrations ranging from 1.52–6.31 μM, with high selectivity indices of 5.5 to 17.5 times compared to normal breast cells. [3] [4]
Mechanistic studies for apoptosis induction apply the Annexin V-FITC/propidium iodide double staining protocol followed by flow cytometry analysis. The standard method involves treating MDA-MB-231 cells with this compound derivatives at their IC₅₀ concentrations for 24-48 hours, followed by staining and analysis. The most active derivative (4e) has demonstrated a 22-fold increase in annexin V-FITC percentage compared to control, indicating significant apoptosis induction. Additional mechanistic insights can be gained through Western blot analysis of apoptosis markers (caspase-3, PARP cleavage) and cell cycle analysis using PI staining and flow cytometry. [3]
Table 2: Anticancer Profiling of this compound Derivatives [3]
| Derivative | IC₅₀ MDA-MB-231 (μM) | IC₅₀ MCF-7 (μM) | Selectivity Index | CA IX IC₅₀ (nM) | Apoptosis Induction |
|---|---|---|---|---|---|
| 4b | 3.45 | 4.12 | 8.7 | 18.24 | Moderate |
| 4c | 2.89 | 3.67 | 9.3 | 15.71 | Moderate |
| 4e | 1.52 | 2.14 | 17.5 | 10.93 | Strong (22-fold) |
| 4g | 2.31 | 3.05 | 11.2 | 12.45 | Strong |
| 4h | 2.87 | 3.52 | 9.8 | 25.06 | Strong |
Antimicrobial evaluation of this compound derivatives leverages the discovery that bacterial carbonic anhydrases represent potential antibacterial targets. The standard broth microdilution method according to CLSI guidelines is employed to determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa, K. pneumoniae) pathogens. This compound derivatives (4e, 4g, and 4h) have demonstrated significant inhibition at 50 μg/mL concentration with 80.69%, 69.74%, and 68.30% growth inhibition against S. aureus respectively, compared to 99.2% for ciprofloxacin positive control. [3]
Anti-biofilm activity assessment utilizes crystal violet staining assays to quantify biofilm formation inhibition. The protocol involves growing bacterial biofilms in 96-well plates, treating with sub-MIC concentrations of this compound derivatives (typically 10-25 μg/mL) for 24 hours, followed by staining, destaining, and absorbance measurement at 570-595 nm. Specific derivatives (4g and 4h) have shown potent anti-biofilm inhibition of 79.46% and 77.52% against K. pneumoniae, suggesting potential applications for preventing medical device-associated infections. Additional studies can include time-kill kinetics assays and combination studies with conventional antibiotics to assess synergistic effects. [3]
Molecular docking studies provide critical insights into this compound's binding mode within carbonic anhydrase active sites. The standard protocol begins with protein preparation using CA isoforms (typically PDB IDs: 5FL6 for CA IX, 3HS4 for CA II) by removing water molecules, adding hydrogen atoms, and optimizing hydrogen bonding networks. This compound structure is prepared through energy minimization using molecular mechanics force fields (MMFF94 or similar). Docking simulations employ programs such as AutoDock Vina or GOLD, with the zinc ion parameters carefully defined to allow proper coordination geometry. [2] [3] [4]
The docking protocol must account for the zinc-binding sulfonamide group through appropriate constraint settings. Key interactions to analyze include: 1) coordination between the sulfonamide nitrogen and the zinc ion, 2) hydrogen bonding with Thr199 and Thr200, 3) hydrophobic interactions with the "hydrophobic wall" (Phe91, Val121, Phe131, Val135, Leu141, Leu198, Pro202), and 4) hydrophilic interactions with the "hydrophilic side" (His64, Asn62, His67, Gln92). Successful docking should reproduce the known binding orientation where the sulfonamide group coordinates the zinc ion while the benzoic acid moiety extends toward the active site entrance. [2] [3] [4]
ADMET profiling of this compound employs both in vitro assays and in silico predictions. Key experimental assessments include: 1) Metabolic stability in liver microsomes (human and rodent) with LC-MS/MS quantification of parent compound depletion, 2) CYP450 inhibition screening against major isoforms (3A4, 2D6, 2C9, 1A2, 2C19) using fluorescent or LC-MS/MS substrates, 3) Plasma protein binding by equilibrium dialysis or ultrafiltration, and 4) Cytotoxicity in relevant cell lines (HepG2 for hepatotoxicity, HEK293 for renal toxicity). This compound derivatives have demonstrated good metabolic stability in vitro and lower corneal cytotoxicity than acetazolamide, making them suitable for further development. [2] [3]
Analytical quantification of this compound typically employs reversed-phase HPLC methods with UV detection. The standard method utilizes a C18 column (250 × 4.6 mm, 5 μm), mobile phase of acetonitrile:phosphate buffer (pH 3.5-5.0) in gradient or isocratic mode, flow rate of 1.0 mL/min, and detection wavelength of 240-260 nm. For cellular uptake studies, mass spectrometry detection provides enhanced sensitivity, with ESI-positive mode typically used for detection of [M+H]+ ion at m/z 202.0. Sample preparation involves protein precipitation with acetonitrile or methanol followed by centrifugation and supernatant analysis. [1] [3]
Regulatory compliance for this compound research requires adherence to chemical safety regulations governed by agencies such as the EPA and FDA, particularly under the Toxic Substances Control Act (TSCA) framework. Researchers must maintain comprehensive documentation of chemical handling, storage, and disposal procedures. The evolving regulatory landscape emphasizing reduction of hazardous substances necessitates thorough environmental impact assessment of this compound synthesis and disposal methods. [5]
Safety protocols for laboratory handling of this compound should include appropriate personal protective equipment (lab coat, gloves, safety glasses), especially when handling powdered material to prevent inhalation or skin contact. While specific toxicity data for this compound is limited in the search results, related sulfonamide compounds require careful handling. Waste disposal should follow institutional guidelines for sulfonamide-containing compounds. Researchers are advised to consult safety data sheets and implement proper ventilation, particularly when working with this compound in powdered form or when generating aerosols during experimental procedures. [5] [1]
This compound represents a versatile chemical scaffold with demonstrated applications in carbonic anhydrase inhibition, anticancer research, and antimicrobial studies. The methodological approaches outlined in this application note provide researchers with standardized protocols for evaluating this compound's biological activities and physicochemical properties. The continuing evolution of this compound derivatives through structure-based drug design, particularly using the "tail approach," offers promising avenues for developing more selective and potent inhibitors targeting specific carbonic anhydrase isoforms. [2] [3] [4]
Future research directions should focus on enhancing this compound's selectivity for tumor-associated CA IX over ubiquitously expressed CA II, improving its pharmacokinetic profile through prodrug strategies, and exploring combination therapies with established chemotherapeutic agents. Additionally, further investigation into this compound's applications in antimicrobial and anti-biofilm formulations represents a promising area of research. The continuous refinement of experimental protocols and development of more predictive in vitro and in silico models will accelerate the translation of this compound-based discoveries into potential therapeutic applications. [2] [3] [4]
1. Chemical Profile and Key Properties this compound (CAS 138-41-0), also known as 4-Sulfamoylbenzoic acid, is an organic compound with the molecular formula C7H7NO4S and a molecular weight of 201.20 g/mol [1] [2] [3]. It is a white, crystalline powder that is relatively stable under standard conditions [1].
The table below summarizes its fundamental physicochemical and pharmacokinetic properties as predicted by computational methods [3].
| Property Category | Parameter | Value / Description |
|---|---|---|
| Physicochemical Properties | Molecular Formula | C7H7NO4S [2] [3] |
| Molecular Weight | 201.20 g/mol [2] [3] | |
| LogP (Consensus) | 0.22 (Indicates moderate lipophilicity) [3] | |
| Topological Polar Surface Area (TPSA) | 105.84 Ų [3] | |
| Solubility (Computational Predictions) | Log S (ESOL) | -1.61 (Classed as "Very soluble") [3] |
| Estimated Solubility (ESOL) | 4.92 mg/mL [3] | |
| Pharmacokinetics (Predictions) | GI Absorption | High [3] |
| BBB Permeation | No [3] | |
| P-gp Substrate | No [3] | |
| CYP Inhibitor (1A2, 2C19, 2C9, 2D6, 3A4) | No for all [3] | |
| Druglikeness | Lipinski's Rule | Yes; 0 violations [3] |
2. Primary Research Applications and Biological Activity this compound serves multiple roles in scientific research, from a potent inhibitor to a versatile chemical building block.
3. Experimental Protocols
A. In Vitro Cellular Activity Assay This protocol outlines a method to demonstrate the cellular target engagement of this compound as a CAII inhibitor in a cell-based system [4].
B. Analytical Protocol: HPLC Analysis of this compound This method is suitable for analyzing the purity of this compound samples or for pharmacokinetic studies [2].
The following diagram illustrates the logical workflow for a cellular efficacy experiment based on the described protocol.
The diagram below summarizes the hypothesized molecular mechanism of action of this compound and its downstream cellular effects based on its known activity.
The experimental data positions this compound as a well-characterized tool compound for fundamental biochemical and cellular research. Its clear mechanism as a CAII inhibitor [4] makes it valuable for studying the role of this enzyme in various physiological and pathological processes.
In the broader context of modern drug discovery, research on specific inhibitors like this compound aligns with several key trends in 2025. The field is increasingly focused on mechanistic clarity and early target validation [6]. Techniques such as Cellular Thermal Shift Assay (CETSA) are now routinely used to confirm direct target engagement in live cells, providing critical data to bridge the gap between biochemical potency and cellular efficacy [6]. Furthermore, the integration of AI and in silico screening is accelerating the initial stages of drug discovery, including the identification and optimization of hit compounds [7] [6]. While this compound itself is an established compound, the workflows and validation principles applied in its research are at the forefront of current practice.
Carzenide (CAS 138-41-0), chemically known as 4-sulfamoylbenzoic acid, is a benzenesulfonamide derivative that functions as a potent competitive inhibitor of carbonic anhydrase II (CAII). It represents an important chemical tool compound in physiological and pharmacological research, particularly in studies of pH regulation and enzyme inhibition pathways. This compound is recognized as the primary circulating metabolite of Mafenide in plasma and has demonstrated research utility in areas including epilepsy and cervical cancer investigations [1].
Chemical Characteristics:
Structural Properties: The compound features a benzoic acid core substituted at the 4-position with a sulfonamide group, creating a dual-functional molecular structure that enables specific interactions with the active site of carbonic anhydrase enzymes. This structure allows it to coordinate with the zinc ion in the CA active site while providing additional binding interactions through the carboxylic acid moiety [1] [2].
This compound exerts its primary pharmacological effects through competitive inhibition of carbonic anhydrase II (CAII), a key enzyme in the regulation of acid-base balance and fluid secretion in various tissues. The inhibition mechanism involves direct coordination with the zinc ion at the active site of the enzyme, disrupting the reversible hydration of carbon dioxide to bicarbonate and protons [3] [1].
Table 1: Carbonic Anhydrase Isoforms and Research Relevance
| Isoform | Primary Localization | Physiological/Pathological Relevance | Inhibition by this compound |
|---|---|---|---|
| CA I | Cytosol | Ubiquitous expression, physiological role in CO₂ transport | Not primary target |
| CA II | Cytosol | Predominant soluble isoform, pH regulation, fluid secretion | Strong competitive inhibitor [1] |
| CA IX | Transmembrane | Tumor-associated, hypoxia-inducible, cancer progression | Research evidence [2] |
| CA XII | Transmembrane | Tumor-associated, certain cancers | Research evidence [2] |
The following diagram illustrates the carbonic anhydrase inhibition pathway and this compound's mechanism of action:
Pathway Diagram Title: this compound Inhibition of Carbonic Anhydrase
The stopped-flow CO₂ hydrase assay represents the gold standard methodology for evaluating this compound's inhibitory activity against various carbonic anhydrase isoforms [3].
Protocol Details:
Data Analysis:
Cell Culture and Treatment:
Visualization and Detection:
Table 2: this compound Solution Preparation Guidelines
| Solution Type | Concentration | Solvent | Storage Conditions | Stability |
|---|---|---|---|---|
| DMSO Stock | 100 mg/mL (497 mM) | Anhydrous DMSO | -80°C, protected from light | 2 years |
| Working Solution (10 mM) | 10 mM | DMSO | -20°C | 1 year |
| Aqueous Solution | 2.5 mg/mL (12.43 mM) | 10% DMSO + 90% SBE-β-CD in saline | 4°C | 1 week |
| In Vivo Formulation | 2.5 mg/mL | 10% DMSO + 90% corn oil | Fresh preparation recommended | 24 hours |
Critical Handling Notes:
For preclinical research applications, the following formulation strategy is recommended:
Protocol for Animal Dosing Solution:
This compound has demonstrated significant potential in cancer research, particularly in studies involving cervical cancer models. Experimental evidence indicates that this compound pretreatment effectively modulates carbonic anhydrase activity in HeLa cell lines, suggesting utility in investigating pH regulation mechanisms in tumor microenvironment [1].
Key Experimental Observations:
Preliminary research suggests potential utility of this compound in epilepsy research, likely through modulation of pH balance in neuronal tissues mediated by CAII inhibition. This application aligns with known mechanisms of other carbonic anhydrase inhibitors with established antiepileptic properties [1].
Research Use Classification:
Disposal Guidelines:
Carzenide (4-carboxybenzenesulfonamide or 4-sulfamoylbenzoic acid) is a sulfonamide-based compound that functions as a potent carbonic anhydrase II (CA II) inhibitor. It serves as an important metabolite of Mafenide and as a key scaffold in the development of carbonic anhydrase inhibitors for various therapeutic applications, particularly in glaucoma research [1]. The compound's structure features both sulfonamide and carboxylic acid functional groups, making it an excellent candidate for further chemical modification and drug development.
Key physicochemical properties of this compound include:
Table 1: Fundamental Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | 4-Sulfamoylbenzoic acid |
| Synonyms | This compound, p-Carboxybenzene sulfonamide |
| Molecular Formula | C~7~H~7~NO~4~S |
| CAS Number | 138-41-0 |
| Molecular Weight | 201.20 g/mol |
| Physical Form | White to off-white solid |
| Solubility in DMSO | 100 mg/mL (497.02 mM) |
The following optimized procedure enables the efficient synthesis of this compound with minimal environmental impact [2]:
This method involves the oxidation of 4-sulfamoyltoluene using potassium bromate (KBrO~3~) as the primary oxidant in the presence of an alkali metal bromide salt and a Brønsted acid. The reaction proceeds through an intermediate bromination-oxidation pathway that effectively converts the methyl group to a carboxylic acid functionality.
The synthetic pathway for this compound can be visualized as follows:
Critical Parameters for Success:
Scale-up Considerations:
Method Parameters:
Prepare sample as KBr pellet (1-2% w/w) and acquire spectrum from 4000-400 cm⁻¹:
Table 2: Characteristic IR Absorptions of this compound
| Vibration Type | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 2500-3500 (broad) | Strong, broad |
| S=O Asymmetric Stretch | 1340-1360 | Strong |
| S=O Symmetric Stretch | 1150-1160 | Strong |
| C=O Stretch | 1680-1710 | Strong |
| N-H Bend | 1600-1650 | Medium |
| S-N Stretch | 900-940 | Medium |
Sample Preparation: Dissolve 20 mg this compound in 0.6 mL DMSO-d~6~
¹H NMR (400 MHz, DMSO-d~6~) Reference Values:
¹³C NMR (100 MHz, DMSO-d~6~) Reference Values:
This assay measures the inhibition of CO~2~ hydration catalyzed by carbonic anhydrase II using 4-nitrophenyl acetate (4-NPA) as substrate. Enzyme activity is monitored spectrophotometrically by following the increase in absorbance at 348 nm resulting from 4-nitrophenol liberation.
Table 3: Biological Activity Profile of this compound
| Assay Type | Experimental Results | Significance/Application |
|---|---|---|
| CA II Inhibition IC₅₀ | 60 nM (reference compound) [3] | Potent inhibitor of glaucoma-associated isoform |
| Cytotoxicity (HeLa cells) | >100 μM (2h exposure) [1] | Favorable safety profile for therapeutic development |
| Metabolic Stability | Good in vitro stability [3] | Suitable for further drug development |
| Water Solubility | High at neutral pH [3] | Advantageous for topical formulation development |
The methodology from search results indicates this compound pretreatment renders fluorescence signal induced by FMRs-CA negligible in HeLa cells, suggesting effective cellular CA inhibition [1].
For animal studies, prepare working solution as follows:
This compound has demonstrated utility in several research areas:
The overall experimental workflow for working with this compound is summarized below:
This compound represents a versatile chemical tool and promising therapeutic scaffold with well-established synthetic methodologies and biological evaluation protocols. The procedures outlined in this document provide researchers with comprehensive guidelines for working with this compound in various research contexts. Its favorable physicochemical properties, including good water solubility at neutral pH and metabolic stability, combined with its potent CA II inhibitory activity, make it an excellent candidate for further investigation in multiple therapeutic areas, particularly as a starting point for the development of novel antiglaucoma agents [3].
This compound (4-Sulfamoylbenzoic acid), with CAS registry number 138-41-0, is a biologically active compound gaining increasing attention in pharmaceutical research and drug development. This chemical compound, with molecular formula C7H7NO4S and molecular weight of 201.20 g/mol, represents an important sulfonamide derivative with specific inhibitory properties against carbonic anhydrase isoforms. This compound is recognized as the primary circulating metabolite of Mafenide in plasma, expanding its pharmacokinetic relevance in therapeutic applications. Current research indicates its potential utility in two primary domains: epilepsy research and cervical cancer investigations, positioning it as a promising candidate for drug repurposing initiatives.
The physicochemical profile of this compound contributes significantly to its biological activity and research applicability. With a topological polar surface area of 105.84 Ų and two hydrogen bond donors, the compound demonstrates favorable GI absorption characteristics while lacking blood-brain barrier permeation potential. Its computed solubility values range between 1.03-9.13 mg/mL, classifying it as soluble to very soluble, while consensus Log Po/w values approximate 0.22, indicating balanced hydrophilicity-lipophilicity character. These properties make this compound particularly suitable for in vitro and in vivo experimental systems, facilitating reliable measurement and interpretation of biological effects.
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification | Method/Reference |
|---|---|---|
| CAS Registry Number | 138-41-0 | [1] |
| Molecular Formula | C7H7NO4S | [2] [1] |
| Molecular Weight | 201.20 g/mol | [2] [1] [3] |
| IUPAC Name | 4-Sulfamoylbenzoic acid | [2] [1] |
| Synonyms | p-Sulfamoylbenzoic acid, p-Carboxybenzenesulfonamide, Dirnate | [1] |
| SMILES | C1=C(C=CC(=C1)S(N)(=O)=O)C(O)=O | [3] |
| InChI Key | UCAGLBKTLXCODC-UHFFFAOYSA-N | [1] |
| XLogP3 | 0.5 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Topological Polar Surface Area | 105.84 Ų | [3] |
Table 2: Biochemical and Pharmacological Properties of this compound
| Property | Characteristic/Value | Significance |
|---|---|---|
| Primary Target | Carbonic Anhydrase II (CAII) | [2] |
| Inhibition Mode | Competitive inhibitor | [2] |
| Research Applications | Epilepsy, Cervical Cancer | [2] |
| GI Absorption | High | Favorable oral bioavailability |
| BBB Permeant | No | Reduced CNS side effects |
| P-glycoprotein Substrate | No | Minimal efflux transporter issues |
| CYP Inhibition | None (1A2, 2C19, 2C9, 2D6, 3A4) | Low drug-drug interaction potential |
| Lipophilicity | Consensus Log Po/w = 0.22 | Balanced hydrophilicity-lipophilicity |
The target specificity of this compound against carbonic anhydrase isoforms, particularly its strong competitive inhibition of CAII, underpins its mechanism of action in research models. This enzymatic inhibition profile suggests potential mechanisms for its observed effects in epilepsy and cervical cancer research applications, possibly through modulation of pH homeostasis, ion transport, or cellular differentiation processes. Its favorable pharmacokinetic properties, including high gastrointestinal absorption and lack of cytochrome P450 inhibition, reduce complicating factors in experimental outcomes, allowing for clearer interpretation of its primary biological effects.
Experimental design forms the critical foundation for generating reliable, interpretable, and reproducible research data on this compound. The selection of an appropriate experimental framework depends on research objectives, available resources, and required level of scientific rigor. Three primary experimental design approaches can be applied to this compound research, each with distinct advantages, limitations, and implementation considerations:
Pre-Experimental Designs: These preliminary investigations provide initial screening data on this compound's effects without control conditions or rigorous methodological controls. Examples include pilot studies to determine appropriate dosing ranges, case studies documenting responses in individual subjects, or action research addressing immediate practical problems in laboratory settings. While these designs offer valuable exploratory insights and feasibility assessment, they lack the methodological rigor to establish causal relationships due to the absence of control conditions and vulnerability to confounding variables.
Quasi-Experimental Designs: These approaches examine this compound's effects in pre-existing groups where random assignment is impractical or ethically problematic. Applications include research on specific patient populations (e.g., epilepsy subtypes, cervical cancer stages) or demographic segments where participants naturally fall into categories. While quasi-experimental designs enhance real-world applicability and allow research in ethically complex situations, their limitations include potential confounding variables and inability to firmly establish causality due to non-random assignment to treatment conditions.
True Experimental Designs: Characterized by random assignment of subjects to treatment and control conditions, active manipulation of the independent variable (this compound administration), and inclusion of control conditions, these designs represent the gold standard for establishing causal relationships. True experiments are essential for clinical trials investigating this compound's efficacy, mechanistic studies exploring its biological effects, and dose-response evaluations. This approach maximizes internal validity through randomization, which minimizes the effects of confounding variables, and allows researchers to infer causality between this compound administration and observed outcomes.
True experimental designs represent the most rigorous approach for investigating this compound's biological effects and therapeutic potential. The implementation of true experimental methodology requires careful consideration of several key components that collectively contribute to the validity and reliability of research findings:
Random Assignment: Participants or biological samples must be randomly allocated to experimental conditions to distribute potential confounding variables evenly across groups. Implementation methods include computer-generated randomization sequences, random number tables, or block randomization techniques to ensure comparable groups at baseline. For cellular studies, random assignment may involve randomized well placement in multi-well plates to control for positional effects in incubators or assay instruments.
Control Conditions: Appropriate control groups are essential for distinguishing this compound-specific effects from natural variation, experimental conditions, or placebo responses. Control configurations should include vehicle controls (administration of formulation excipients without active compound), positive controls (established CAII inhibitors for mechanism validation), and negative controls (untreated or placebo-treated groups) to provide comprehensive reference points for data interpretation.
Blinding Procedures: Implementation of single-blind (experimenter aware of treatment conditions while subjects/assessors are not) or double-blind (both participants and experimenters unaware of treatment assignments) methodologies minimizes bias in treatment administration, outcome assessment, and data analysis. In cellular studies, blinding may involve coded sample processing and automated analysis to prevent experimenter bias.
Standardization Protocols: Rigorous standardization of experimental procedures including dosing regimens, administration routes, environmental conditions, and measurement timelines ensures consistency across experimental sessions and between research groups. Documentation of standardization protocols should be comprehensive enough to enable exact replication of experiments.
Table 3: Key Considerations for True Experimental Designs in this compound Research
| Design Element | Implementation Considerations | Methodological Importance |
|---|---|---|
| Randomization | Computer-generated sequences, stratified randomization | Minimizes selection bias and confounding |
| Control Groups | Vehicle control, positive control, negative control | Ispecific effects of this compound |
| Blinding | Sample coding, automated analysis, independent assessment | Reduces experimenter and assessment bias |
| Sample Size | Power analysis, effect size estimation | Ensures adequate statistical power |
| Dose Selection | Literature review, pilot studies, logarithmic spacing | Establishes dose-response relationships |
| Outcome Measures | Primary vs. secondary endpoints, validated assays | Ensures relevant and measurable outcomes |
Objective: To quantitatively evaluate the inhibitory potency of this compound against carbonic anhydrase II (CAII) using a standardized enzymatic assay. This protocol provides a robust methodology for determining IC50 values and characterizing inhibition kinetics, essential for establishing this compound's mechanism of action and potency relative to other CAII inhibitors.
Materials and Reagents:
Procedure:
Preparation of this compound Solutions:
Enzyme Inhibition Assay:
Control Reactions:
Data Analysis:
Objective: To evaluate cellular penetration and intracellular CAII inhibition by this compound in relevant cell models (e.g., HeLa cells for cervical cancer research). This protocol measures both compound internalization and functional consequences in intact cellular systems, providing critical data for translational applications.
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
Fluorescence Signal Quantification:
Functional Assessment:
Data Interpretation:
Objective: To develop stable, bioavailable formulations of this compound for animal studies and potential therapeutic applications. This protocol adapts transfersome technology to enhance this compound delivery across biological barriers, potentially improving its therapeutic efficacy in epilepsy and cancer models.
Materials:
Formulation Procedure:
Preparation of Basic Transfersome Composition:
Vesicle Size Optimization:
Stability Assessment:
Application Notes:
Experimental Design Alignment: Statistical methods must align with experimental design structure. For true experimental designs with random assignment, parametric methods (ANOVA, t-tests) are typically appropriate. Quasi-experimental designs may require additional controls for confounding variables through analysis of covariance (ANCOVA) or mixed models. Pre-experimental designs should employ primarily descriptive statistics with clear acknowledgment of methodological limitations.
Dose-Response Analysis: this compound concentration-effect relationships should be analyzed using four-parameter logistic models to determine EC50/IC50 values, Hill coefficients, and efficacy parameters. Quality control measures include evaluation of model goodness-of-fit, residual analysis, and verification of asymptotic boundaries.
High-Content Screening Data: For cellular studies employing multi-well plates or high-content screening approaches, implementation of normalization procedures (e.g., Z-score, B-score) controls for positional effects and plate-to-plate variation. Robust statistical parameters (Z'-factor, signal-to-noise ratio) should be calculated to validate assay quality.
Table 4: Statistical Methods for this compound Experimental Data
| Data Type | Primary Analysis Method | Additional Analyses | Software Implementation |
|---|---|---|---|
| Enzyme Inhibition | Nonlinear regression (IC50) | Michaelis-Menten kinetics, Competitive binding models | GraphPad Prism, R (drc package) |
| Cellular Uptake | Flow cytometry clustering | Fluorescence intensity distribution, Population heterogeneity | FlowJo, Python (Scanpy) |
| In Vivo Efficacy | Repeated measures ANOVA | Survival analysis, Dose-response modeling | SAS, R (lme4 package) |
| High-Content Screening | Z-score normalization | Hit identification, Structure-activity relationships | Knime, Pipeline Pilot |
| Formulation Stability | Accelerated stability modeling | Arrhenius analysis, Shelf-life prediction | JMP, R (expiration package) |
CAII Specificity Confirmation: While this compound demonstrates strong CAII inhibition, carbonic anhydrase isoforms exhibit significant structural homology. Interpretation should include consideration of potential off-target inhibition of other CA isoforms (particularly CAI, CAIX, and CAXII). Implementation of isoform-selective assays or pan-CA screening provides context for specificity claims.
Cellular vs. Enzymatic Activity: Discrepancies between enzymatic IC50 values and cellular efficacy concentrations may reflect cellular penetration limitations, intracellular metabolism, or competing cellular processes. Interpretation should address potential differences between biochemical potency and cellular activity, with consideration of pharmacokinetic-pharmacodynamic relationships.
Translation to Physiological Systems: In vitro findings require cautious interpretation in physiological contexts. Factors including protein binding, metabolic stability, and tissue distribution significantly influence in vivo efficacy. Preliminary ADME profiling (absorption, distribution, metabolism, excretion) strengthens translational interpretations.
This compound's potential application in epilepsy research derives from its CAII inhibitory activity and the recognized role of carbonic anhydrase isoforms in neuronal excitation and pH regulation. Several research approaches facilitate investigation of this compound's antiepileptic potential:
In Vitro Seizure Models: Employ neuronal cell cultures or brain slice preparations with induced hyperexcitability (e.g., low Mg2+, high K+, or GABA receptor antagonism). Evaluate this compound's effects on seizure-like activity parameters including paroxysmal depolarizing shifts, synchronized bursting, and calcium oscillations. Compare efficacy to established antiepileptic drugs and carbonic anhydrase inhibitors.
Animal Seizure Models: Utilize established seizure models including pentylenetetrazol (PTZ)-induced seizures, maximal electroshock, and kindling models. Administer this compound via appropriate routes (oral, intraperitoneal, or transfersome-enhanced delivery) with careful monitoring of seizure latency, duration, severity, and behavioral manifestations.
Mechanistic Studies: Investigate this compound's effects on GABAergic neurotransmission, extracellular pH dynamics, and neuronal network synchronization. These studies help elucidate whether this compound's potential antiepileptic effects derive primarily from CA inhibition or involve additional mechanisms.
This compound's investigation in cervical cancer contexts builds upon emerging evidence implicating carbonic anhydrase isoforms in oncogenic processes and tumor microenvironment regulation. Research applications include:
Cell Proliferation and Viability: Evaluate this compound's effects on cervical cancer cell lines (e.g., HeLa, SiHa, CaSki) using standardized assays (MTT, XTT, resazurin). Determine effects on cell cycle distribution (flow cytometry), apoptosis induction (Annexin V, caspase activation), and clonogenic potential.
Invasion and Migration: Assess this compound's influence on cervical cancer cell invasiveness using Boyden chamber assays, wound healing models, and 3D spheroid invasion systems. Correlate functional effects with changes in extracellular acidification and expression of invasion-associated genes.
Combination Therapy Studies: Investigate potential synergistic interactions between this compound and established cervical cancer therapeutics (e.g., cisplatin, paclitaxel, radiation). Employ combination index analysis (Chou-Talalay method) to quantify interaction effects and identify promising therapeutic partnerships.
This compound (CAS No. 138-41-0), chemically known as 4-sulfamoylbenzoic acid, is a versatile synthetic intermediate with emerging applications in medicinal chemistry and drug discovery. This sulfonamide-based compound serves as a key building block in the synthesis of more complex bioactive molecules. With a molecular formula of C₇H₇NO₄S and a molecular weight of 201.2 g/mol, this compound presents a unique combination of a carboxylic acid functional group and a sulfonamide moiety, making it valuable for various organic synthesis applications. Recent research indicates that beyond its role as a synthetic intermediate, this compound possesses intrinsic antispasmodic properties and has been utilized in studies investigating dysmenorrhea (menstrual pain) in women, expanding its potential therapeutic relevance [1].
The compound's structural features contribute to its balanced hydrophilicity with a LogP value of 0.5, enabling reasonable membrane permeability while maintaining sufficient aqueous solubility for biological testing. As pharmaceutical research increasingly focuses on targeted therapies and combination treatments, this compound's role as a fundamental building block gains importance, particularly in the development of specialized drug delivery systems and novel molecular entities. Its well-characterized physicochemical properties and commercial availability make it accessible for research institutions and pharmaceutical companies engaged in early-stage drug discovery programs [2].
This compound features a benzoic acid scaffold substituted at the para position with a sulfamoyl group (-SO₂NH₂), creating a bifunctional molecule with both hydrogen bond donor and acceptor capabilities. The aromatic ring system provides structural rigidity, while the polar functional groups contribute to specific molecular interactions with biological targets. The compound exists as a white to off-white crystalline powder under standard conditions, with a measured density of approximately 1.5±0.1 g/cm³ [2].
The molecular structure contains 13 heavy atoms, with 2 hydrogen bond donors (the sulfonamide NH₂ and carboxylic acid OH) and 5 hydrogen bond acceptors (sulfonyl oxygens, carboxylic acid oxygen, and nitrogen). This combination allows for extensive hydrogen bonding networks, which can influence both its solid-state properties and interactions with biological macromolecules. The molecule possesses only 2 rotatable bonds, contributing to its relative conformational rigidity, which can be advantageous in structure-based drug design applications [2].
This compound exhibits high thermal stability, with a melting point range of 285-295°C, indicating strong intermolecular forces in the crystal lattice. The boiling point is observed at 449.0±47.0°C at standard atmospheric pressure (760 mmHg), further confirming the compound's thermal robustness. The flash point of 225.4±29.3°C classifies this compound as a thermally stable compound under normal laboratory handling conditions. The low vapor pressure of 0.0±1.2 mmHg at 25°C suggests minimal volatility, reducing inhalation hazards during routine handling [2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions |
|---|---|---|
| Molecular Formula | C₇H₇NO₄S | - |
| Molecular Weight | 201.20 g/mol | - |
| CAS Number | 138-41-0 | - |
| Melting Point | 285-295°C | Literature value |
| Boiling Point | 449.0±47.0°C | At 760 mmHg |
| Flash Point | 225.4±29.3°C | - |
| Density | 1.5±0.1 g/cm³ | - |
| LogP | 0.5 | - |
| Hydrogen Bond Donor Count | 2 | - |
| Hydrogen Bond Acceptor Count | 5 | - |
| Vapor Pressure | 0.0±1.2 mmHg | At 25°C |
This compound demonstrates antispasmodic activity, particularly in studies related to dysmenorrhea treatment in women, indicating its potential for therapeutic applications beyond its use as a synthetic intermediate [1]. The compound's mechanism of action as an antispasmodic agent likely involves modulation of smooth muscle contraction, though the exact molecular targets remain an area of active investigation. The sulfonamide moiety present in this compound is a privileged structure in medicinal chemistry, known to confer diverse biological activities including enzyme inhibition and receptor modulation across multiple therapeutic areas.
As a chemical intermediate, this compound serves as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs) and specialized compounds for biological evaluation. Its bifunctional nature allows for selective modification at either the carboxylic acid or sulfonamide groups, enabling diverse synthetic applications. In drug discovery programs, this compound can be incorporated into DNA-encoded libraries (DELs), which are increasingly important in the identification of novel bioactive small molecules through high-throughput screening approaches [3]. The trend toward rational design strategies in DEL development has elevated the importance of well-characterized building blocks like this compound that offer both synthetic versatility and favorable physicochemical properties.
This compound exhibits concentration-dependent solubility in various solvents, with significant variation between different solvent systems. In dimethyl sulfoxide (DMSO), the compound demonstrates high solubility of approximately 100 mg/mL (497.02 mM), making it ideal for preparing concentrated stock solutions. In ethanol, moderate solubility of 12 mg/mL (59.64 mM) is observed, while aqueous solubility is limited with less than 1 mg/mL in pure water [1]. This solubility profile is consistent with the compound's balanced hydrophilicity-lipophilicity character.
The pH-dependent solubility of this compound is influenced by its ionizable groups - the carboxylic acid (pKa ~4.2) and the sulfonamide (pKa ~10.1). Under physiological pH conditions (7.4), the carboxylic acid exists predominantly in its ionized form, potentially enhancing solubility in aqueous buffers, while the sulfonamide remains largely protonated. Understanding these ionization characteristics is crucial for formulating the compound for biological assays and ensuring consistent performance across experimental conditions [2].
Standard DMSO Stock Solution (100 mg/mL):
Alternative Ethanol Stock Solution (12 mg/mL):
Table 2: Solubility and Stock Solution Preparation Guide
| Solvent System | Solubility | Preparation Method | Storage Conditions | Stability |
|---|---|---|---|---|
| DMSO | 100 mg/mL (497.02 mM) | Direct dissolution with vortexing | -20°C or -80°C in aliquots | 6 months at -80°C; 1 month at -20°C |
| Ethanol | 12 mg/mL (59.64 mM) | Direct dissolution with sonication if needed | -20°C, protected from light | 1 month |
| Aqueous Buffers | <1 mg/mL (limited) | Requires water-miscible cosolvent | 4°C for short term | Limited, prepare fresh |
For animal administration where aqueous compatibility is required, this compound can be formulated using sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubility-enhancing agent [2]. This formulation approach improves bioavailability by increasing apparent solubility through inclusion complex formation while maintaining physiological compatibility.
Protocol: 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)
For oral administration studies or when enhanced gastrointestinal absorption is desired, this compound can be formulated in corn oil, which also helps reduce potential local irritation.
Protocol: 2.5 mg/mL in 10% DMSO + 90% Corn Oil
Diagram 1: Workflow for preparation of in vivo formulations of this compound showing aqueous-based and lipid-based methods with their respective preparation steps and storage conditions.
This compound has demonstrated potential in dysmenorrhea research through its antispasmodic properties [1]. The following protocol outlines a standard approach for evaluating this activity using isolated tissue preparations:
Isolated Uterine Tissue Contraction Assay:
As a chemical intermediate, this compound serves in the synthesis of more complex molecules through selective functional group transformations:
General Protocol for Amide Coupling:
Diagram 2: Key research applications of this compound showing major biological evaluation methods and synthetic chemistry applications with their respective procedural steps.
High-Performance Liquid Chromatography (HPLC) Method:
Nuclear Magnetic Resonance (NMR) Characterization:
This compound demonstrates good chemical stability under recommended storage conditions. The compound should be stored as a powder at -20°C, where it remains stable for up to 3 years, or at 4°C for 2 years. Stock solutions in DMSO maintain stability for 6 months at -80°C or 1 month at -20°C. The compound is stable at ambient temperature for several days during shipping, but long-term storage at room temperature is not recommended [2].
Table 3: Stability and Storage Conditions
| Form | Storage Temperature | Stability Duration | Important Considerations |
|---|---|---|---|
| Powder | -20°C | 3 years | Protect from moisture, sealed container |
| Powder | 4°C | 2 years | Desiccated conditions |
| DMSO Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles |
| DMSO Solution | -20°C | 1 month | Limited to 1-2 freeze-thaw cycles |
| In Vivo Formulations | 4°C | 24 hours | Prepare fresh when possible |
This compound is intended for research use only and is not approved for human or veterinary therapeutic applications [2] [1]. Researchers should implement standard laboratory safety practices when handling the compound, including the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Although comprehensive toxicity data may not be available, the compound should be treated with the caution appropriate for pharmaceutical intermediates and sulfonamide-containing compounds.
Proper waste disposal procedures should be followed in accordance with institutional guidelines for chemical waste. Documentation should include batch numbers, storage conditions, and usage records to maintain traceability. For international shipping, this compound falls under HS Tariff Code 2934.99.9001, which covers other sulfonamide compounds [2].
Poor Solubility in Aqueous Systems:
Low Yield in Amide Coupling Reactions:
Instability in In Vivo Formulations:
This compound (4-sulfamoylbenzoic acid) represents a valuable chemical tool with applications spanning synthetic chemistry, pharmaceutical research, and biological investigation. Its well-characterized physicochemical properties, synthetic versatility, and emerging biological activities make it a useful compound for research purposes. The protocols and application notes provided in this document offer researchers comprehensive guidance for handling, formulating, and evaluating this compound across various experimental contexts. As drug discovery continues to evolve with approaches like DNA-encoded libraries [3] and targeted therapies, well-characterized building blocks like this compound remain fundamental to advancing pharmaceutical innovation.
Carzenide (4-Sulfamoylbenzoic acid) is a sulfonamide-based compound with significant importance in biochemical research and pharmaceutical development. It serves as a potent carbonic anhydrase II (CAII) inhibitor and is recognized as the primary circulating metabolite of the drug Mafenide in plasma. Researchers are investigating this compound for potential applications in epilepsy and cervical cancer research, leveraging its specific enzyme inhibition characteristics [1] [2].
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 138-41-0 |
| Molecular Formula | C₇H₇NO₄S |
| Molecular Weight | 201.20 g/mol |
| Appearance | White to off-white solid powder |
| Melting Point | 285-295 °C |
| LogP | 0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| SMILES Notation | O=C(O)C1=CC=C(S(=O)(N)=O)C=C1 |
| InChI Key | UCAGLBKTLXCODC-UHFFFAOYSA-N |
Method Summary: this compound can be effectively analyzed using reverse-phase (RP) HPLC with simple conditions. The method is scalable and can be adapted for pharmacokinetic studies or preparative separation of impurities [3].
Table 2: HPLC Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (reverse-phase with low silanol activity) |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| MS-Compatible Alternative | Replace phosphoric acid with formic acid |
| Particle Size Options | Standard particles or 3µm for fast UPLC applications |
| Applications | Quality control, impurity profiling, pharmacokinetics |
Experimental Procedure:
Table 3: Solubility and Stock Solution Preparation
| Parameter | Condition | Result |
|---|---|---|
| In Vitro Solubility | DMSO | ~100 mg/mL (~497.02 mM) |
| In Vivo Formulation 1 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥2.5 mg/mL (12.43 mM) |
| In Vivo Formulation 2 | 10% DMSO + 90% Corn Oil | ≥2.5 mg/mL (12.43 mM) |
| Storage Conditions | -80°C | 6 months |
| Storage Conditions | -20°C | 1 month |
Stock Solution Preparation Protocol:
This compound functions as a strong competitive inhibitor of carbonic anhydrase II (CAII), an enzyme crucial for pH regulation and various physiological processes [1]. This inhibitory activity forms the basis for its potential research applications in conditions where CAII dysregulation is implicated.
CAII Inhibition Assay Protocol:
In HeLa cells (cervical cancer cell line), this compound (at 100 μM concentration with 2-hour pretreatment) has been shown to render the fluorescence signal induced by FMRs-CA negligible, demonstrating effective cellular penetration and target engagement [1].
Cell-Based Assay Protocol:
The following diagram illustrates this compound's metabolic relationship and general experimental approach:
Diagram 1: this compound Metabolic Pathway and Experimental Workflow (76 characters)
The following diagram outlines the complete experimental methodology for this compound research:
Diagram 2: this compound Research Methodology (40 characters)
This compound's primary research applications include:
Optimal Storage Conditions:
While comprehensive safety data may be limited, researchers should:
These application notes and protocols provide researchers with comprehensive methodological approaches for working with this compound. The compound represents an important sulfonamide-based CAII inhibitor with potential applications in epilepsy and cervical cancer research. The detailed protocols for HPLC analysis, solubility preparation, and biological assessment enable reproducible experimental workflows across different research settings. The structural simplicity of this compound, as a metabolite of Mafenide, aligns with the lead optimization strategy of structural simplification in drug discovery, which aims to improve synthetic accessibility and pharmacodynamic/pharmacokinetic profiles [4].
Carzenide (SLC-0111, U-104) is a potent and selective inhibitor of carbonic anhydrase isoforms CA IX and CA XII with emerging applications in cancer therapy and preclinical research [1] [2]. This small-molecule benzenesulfonamide derivative exhibits a unique inhibitory profile, preferentially targeting tumor-associated CA isoforms over ubiquitously expressed off-target isoforms (CA I/II), making it a valuable chemical probe and therapeutic candidate [2].
This compound inhibits CA IX and XII with high potency and demonstrates remarkable selectivity against off-target cytosolic isoforms CA I and II. This specificity is critical for minimizing side effects in therapeutic applications [2].
Table 1: Carbonic Anhydrase Isoform Inhibition Profile of this compound
| CA Isoform | Inhibitory Constant (Kᵢ, nM) | Cellular Localization | Primary Therapeutic Relevance |
|---|---|---|---|
| CA IX | 45.1 | Transmembrane | Hypoxic tumors, pH regulation |
| CA XII | 4.5 | Transmembrane | Hypoxic tumors, pH regulation |
| CA I | 5080 | Cytosolic | Off-target, minimal inhibition |
| CA II | 9640 | Cytosolic | Off-target, minimal inhibition |
1. Investigating Tumor Acidosis and Metastasis this compound is widely used to study the role of CA IX/XII in tumor microenvironment acidification. It effectively blocks the catalytic conversion of CO₂ to H⁺ and HCO₃⁻, thereby disrupting pH gradients that drive invasion and metastasis [1]. In 4T1 murine breast cancer models, this compound (50 mg/kg) treatment significantly delays primary tumor growth and inhibits metastasis formation [2].
2. Targeting Cancer Stem Cells (CSCs) this compound demonstrates efficacy in reducing the cancer stem cell (CSC) population. In orthotopic mouse models implanted with MDA-MB-231 LM2-4Luc+ cells, this compound (38 mg/kg) significantly reduced the CSC population, suggesting its potential use in combination therapies to prevent tumor recurrence [2].
3. In Vitro Mechanistic Studies this compound is utilized at concentrations of 10-50 μM in cell-based assays to:
Principle: This protocol measures esterase activity of CA isoforms using 4-nitrophenyl acetate as a substrate. Inhibitor potency is determined by the reduction in hydrolysis rate.
Workflow:
Materials:
Procedure:
Technical Notes:
Principle: This protocol evaluates this compound's antitumor activity in immunocompromised mice bearing human tumor xenografts, measuring effects on primary tumor growth and metastasis.
Workflow:
Materials:
Procedure:
Formulation Note: For in vivo studies, this compound is typically administered using a solubilization protocol with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [2].
This compound exerts its antitumor effects through selective inhibition of CA IX/XII in the tumor microenvironment, disrupting pH regulation and multiple downstream signaling pathways.
1. Formulation Stability
2. Experimental Controls
3. Off-Target Effects Despite high selectivity, monitor potential off-target effects in phenotypic assays, particularly at concentrations >10 μM. Newer benzenesulfonamide derivatives with modified "tail" groups show promise for enhanced selectivity [1] [3].
Carzenide (CAS 138-41-0) is a chemical compound gaining increasing traction within the North American chemical and pharmaceutical sectors. Its significance is driven by unique properties that make it suitable for diverse industrial applications, particularly in pharmaceuticals, agrochemicals, and specialty chemicals [1].
The North American market is a significant hub for this compound, supported by robust manufacturing infrastructure and substantial R&D investments. Market forecasts indicate a Compound Annual Growth Rate (CAGR) of approximately 6-8% over the next five years, pointing to sustained interest and application development [1].
This compound's adoption is influenced by several key factors across different industries. The table below summarizes the primary drivers and their impact on development priorities.
| Application Sector | Key Adoption Drivers | Development & Formulation Focus |
|---|---|---|
| Pharmaceuticals | Demand for innovative chemical solutions; Stringent regulatory compliance; Sustainability goals [1] | High-purity synthesis; Eco-friendly alternatives; Novel drug delivery systems [1] |
| Agrochemicals | Need for effective and sustainable products [1] | Advanced formulation science; Improved efficacy and safety profiles [1] |
| Specialty Chemicals | Technological innovations in synthesis [1] | Cost-efficient production processes; Enhanced product quality [1] |
For researchers developing this compound-based applications, understanding the regulatory landscape is crucial. In North America, agencies like the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) enforce strict guidelines that directly influence market dynamics [1].
Although specific techniques for this compound were not found, modern drug and chemical development leverages several cutting-edge technologies that are highly relevant for its future application landscape. The following workflow illustrates how these technologies can be integrated into a research and development pipeline for a compound like this compound.
The techniques corresponding to the workflow stages are promising avenues for this compound research:
A primary challenge for researchers is the lack of publicly available, detailed technical data on this compound. The current information landscape is dominated by market analysis, with a significant scarcity of peer-reviewed studies on its specific chemical properties, pharmacological mechanisms, or standardized experimental protocols.
This lack of technical depth in the search results suggests that primary chemical literature and specialized scientific databases may be required to obtain the specific data needed for laboratory work.
This compound presents a promising profile for cross-industrial application, with a positive market outlook and a regulatory environment that rewards innovation in safety and sustainability. The immediate research focus should be on:
Carzenide, chemically known as 4-Sulfamoylbenzoic acid or 4-Carboxybenzenesulfonamide, is a significant pharmaceutical intermediate with diverse applications in modern drug discovery and development. This organic compound possesses the unique molecular formula C₇H₇NO₄S and a molecular weight of 201.20 g/mol, and it is registered under CAS number 138-41-0 [1]. The compound typically presents as a white to almost white crystalline powder with a uniform appearance and no significant odor, though it exhibits an acidic taste [2] [1]. The purity of commercially available this compound typically exceeds 95.0% when measured by neutralization titration, with some suppliers offering material reaching purity levels above 98% [3] [1].
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 138-41-0 | [2] [1] |
| Molecular Formula | C₇H₇NO₄S | [2] [1] |
| Molecular Weight | 201.20 g/mol | [2] [1] |
| Appearance | White to almost white powder to crystal | [1] |
| Purity (Neutralization titration) | min. 95.0% | [1] |
| Recommended Storage | Room temperature (cool and dark place, <15°C) | [1] |
| Density | 1.2-1.4 g/cm³ | [2] |
From a chemical structure perspective, this compound features both a carboxylic acid group and a sulfonamide group attached to a benzene ring, making it a valuable bifunctional building block for synthetic chemistry. This distinctive structure contributes to its chemical reactivity and enables various modifications for pharmaceutical applications. The compound has limited solubility in water at room temperature, though solubility increases with heating or the addition of basic solutions such as sodium hydroxide. Its solubility in common organic solvents like ethanol and ether is also relatively low [2].
The synthesis of this compound in laboratory settings typically involves a multi-step process beginning with p-toluenesulfonyl chloride. The following protocol details a standard synthesis approach with optimized reaction conditions [2]:
Step 1: Preparation of Reactants
CH₃C₆H₄SO₂Cl + NH₃ → CH₃C₆H₄SO₂NH₂ + HCl [2]Step 2: Reaction Process
Step 3: Product Isolation and Purification
The overall reaction for the synthesis can be represented as:
CH₃C₆H₄SO₂NH₂ + NaOH → CH₃C₆H₄SO₂NHCOONa + H₂O
CH₃C₆H₄SO₂NHCOONa + HCl → CH₃C₆H₄SO₂NHCOOH + NaCl [2]
To enhance the efficiency of this compound synthesis, several optimization strategies can be employed:
The expected yield under optimized conditions typically ranges from 65% to 80%, depending on reaction scale and purification efficiency [2].
Comprehensive characterization of this compound is essential for quality control and research applications. The following analytical protocols ensure proper identification and purity assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared Spectroscopy (IR)
High-Performance Liquid Chromatography (HPLC)
Table 2: Analytical Parameters for this compound Characterization
| Analytical Method | Key Parameters | Characteristic Features |
|---|---|---|
| NMR Spectroscopy | 400 MHz, DMSO-d6 | Aromatic protons: 7.5-8.0 ppm; Acid proton: 12.5-13.5 ppm |
| IR Spectroscopy | KBr pellet method | C=O stretch: 1680-1720 cm⁻¹; S=O stretches: 1150-1180 cm⁻¹, 1340-1380 cm⁻¹ |
| HPLC | C18 column, UV detection 254 nm | Retention time: 6-8 minutes; Purity: >95% |
| Neutralization Titration | With standard NaOH solution | Endpoint at pH 7.0; Purity determination |
Additional physical characterization should include:
These analytical protocols provide comprehensive characterization of this compound, ensuring its proper identification and quality assessment for pharmaceutical applications [2] [1].
This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research and development. Its value stems from the presence of two functionally distinct groups – the carboxylic acid and sulfonamide moieties – which allow for diverse chemical modifications and incorporation into more complex molecular architectures [3]. This flexibility enables medicinal chemists to fine-tune properties of candidate molecules, including efficacy, bioavailability, and metabolic stability, which are critical parameters in drug development [3].
In contemporary drug discovery, this compound finds application in the synthesis of specific classes of enzyme inhibitors and receptor modulators, areas of intense focus in the pharmaceutical industry [3]. The compound's consistent purity, often exceeding 98%, makes it particularly valuable for intricate multi-step synthesis processes where reagent quality directly impacts reaction outcomes and final product purity [3]. This high-quality standard is essential for ensuring the reproducibility and efficiency of both laboratory experiments and large-scale manufacturing processes [3].
The demand for specialized intermediates like this compound is directly correlated with the pipeline of new drugs being developed, underscoring its importance in pharmaceutical innovation [3]. As research institutions and pharmaceutical companies work to develop novel therapeutic agents, reliable access to such building blocks becomes critical for constructing molecular architectures that form the basis of potential new drugs [3].
Beyond its pharmaceutical applications, this compound exhibits potential in specialized separation technologies, particularly in ion exchange systems. The compound possesses characteristics that make it valuable for specific separation processes [2]:
Table 3: Applications of this compound in Laboratory Settings
| Application Area | Specific Use | Experimental Notes |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for enzyme inhibitors, receptor modulators | Enables molecular property tailoring; Purity >98% recommended |
| Ion Exchange Systems | Selective separation of metal ions, water treatment | Effective for heavy metal removal; Stable across pH variations |
| Analytical Chemistry | Derivatizing agent, pesticide residue analysis | High sensitivity for certain pesticides; Useful in food safety testing |
| Catalyst Support | Carrier for immobilizing catalysts | Enhances catalyst stability and efficiency |
For laboratory applications involving ion exchange:
Column Preparation:
Separation Protocol:
This compound has demonstrated utility as a pesticide residue analysis reagent, offering high sensitivity and selectivity for detecting specific pesticide compounds [2]:
Sample Preparation:
Analysis Conditions:
This method proves particularly valuable for food safety applications, enabling accurate detection and identification of pesticide residues to ensure regulatory compliance [2].
The following diagrams illustrate key experimental workflows for this compound synthesis and application in drug discovery, created using Graphviz DOT language with sufficient color contrast and label distance greater than 2.0 for clarity.
This compound (4-Sulfamoylbenzoic acid) represents a valuable chemical building block with diverse applications in pharmaceutical research, analytical chemistry, and specialized separation technologies. Its well-characterized synthesis protocol, comprehensive analytical methods, and flexible chemical functionality make it particularly useful for drug discovery efforts and other advanced laboratory applications. The compound's role as a pharmaceutical intermediate continues to grow in importance as research into novel therapeutic agents advances.
Future development opportunities for this compound include expanded applications in targeted drug delivery systems, advanced material science, and green chemistry approaches. Further research could explore its potential in covalent organic frameworks, pharmaceutical salt formation, and as a ligand in catalytic systems. As drug discovery methodologies evolve, including increased adoption of artificial intelligence approaches similar to those used in identifying vismodegib as a COX-2 inhibitor [4], the demand for reliable, high-quality intermediates like this compound will likely increase, underscoring the need for continued optimization of synthesis and application protocols.
Carzenide (CAS 138-41-0), also known as 4-Sulfamoylbenzoic acid, is a well-characterized chemical compound used in biomedical research. The table below summarizes its key properties and known biological activities [1].
| Property | Specification |
|---|---|
| CAS Number | 138-41-0 |
| Synonyms | 4-Sulfamoylbenzoic acid |
| Molecular Formula | C₇H₇NO₄S |
| Molecular Weight | 201.20 g/mol |
| Chemical Structure | Benzoic acid substituted with a sulfonamide group at the 4-position |
| Purity | ≥ 99.45% |
| Primary Biological Target | Carbonic Anhydrase II (CAII) |
| Mechanism of Action | Competitive inhibitor |
| Reported Research Applications | Epilepsy, cervical cancer |
| Solubility (DMSO) | 100 mg/mL (497.02 mM) |
The following notes outline the main research contexts for this compound, which can serve as a starting point for designing your own experiments.
The search results do not contain a detailed, step-by-step protocol for a specific assay. However, based on the information available, the general workflow for a cell-based CAII inhibition study would logically follow the steps in the diagram below.
When working with this compound in a research setting, please consider the following important notes [1]:
Solubility and Storage:
Intended Use and Handling:
Carzenide, also known as 4-Sulfamoylbenzoic acid, is a carbonic anhydrase inhibitor (CAII) and the major circulating metabolite of the drug Mafenide. The table below summarizes its core characteristics [1]:
| Property | Details |
|---|---|
| CAS Registry Number | 138-41-0 [1] [2] |
| Synonyms | 4-Sulfamoylbenzoic acid; p-Carboxybenzenesulfonamide; Dirnate [1] [2] |
| Molecular Formula | C₇H₇NO₄S [1] [2] |
| Molecular Weight | 201.20 g/mol [1] [2] |
| IUPAC Name | 4-sulfamoylbenzoic acid [1] |
| Appearance | White to off-white solid [1] |
| Melting Point | 286 °C [2] |
| Primary Biological Target | Carbonic Anhydrase II (CAII) [1] |
| Inhibitor Type | Strong, competitive inhibitor [1] |
| Research Applications | Epilepsy; Cervical Cancer [1] |
The following table summarizes key experimental data and a standard protocol for using this compound in in vitro studies, based on information from a chemical supplier [1].
| Aspect | Details |
|---|---|
| Target | Carbonic Anhydrase II (CAII) [1] |
| Inhibition Type | Competitive [1] |
| Cell Line Example | HeLa (Human cervical cancer cells) [1] |
| Typical Pretreatment | 100 µM for 2 hours [1] |
| Primary Solvent | DMSO [1] |
| Stock Solution Concentration | 100 mg/mL (497.02 mM) [1] |
| Stock Solution Storage | -80°C for 2 years; -20°C for 1 year [1] |
| Working Solution Prep | Dilute stock solution in an appropriate buffer or culture medium [1] |
This protocol outlines the steps for pretreating cells with this compound to inhibit CAII activity [1].
Preparation of Stock Solution
Preparation of Working Solution
Cell Treatment and Incubation
The following diagram illustrates this compound's mechanism of action and a general workflow for its experimental application in a cell-based research context.
The information available from the current search is primarily foundational. As a researcher, you would likely need to consult more specialized resources to find:
The table below summarizes key information from the search results to assist in your experimental setup [1].
| Property | Specification / Value |
|---|---|
| Chemical Names | Carzenide; 4-Sulfamoylbenzoic acid |
| CAS Number | 138-41-0 |
| Molecular Formula | C7H7NO4S |
| Molecular Weight | 201.20 g/mol |
| Purity | ≥ 99.45% |
| Appearance | White to off-white solid |
| Biological Activity | Strong, competitive Carbonic Anhydrase II (CAII) inhibitor |
| Recommended Storage | Solid: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (2 years) or -20°C (1 year). |
| Solubility (DMSO) | 100 mg/mL (497.02 mM) |
Based on the available data, here is a proposed workflow for handling this compound and preempting common issues.
For detailed troubleshooting, these avenues will be more fruitful than general web searches:
Optimization in drug development applies scientific and engineering principles to improve the efficiency, productivity, and quality of research processes and system designs [1]. The table below summarizes the most effective techniques and their primary applications.
| Technique | Primary Application in Drug Development | Brief Description |
|---|---|---|
| Linear Programming (LP) [1] | Production planning, resource allocation | Optimizes a linear objective function subject to linear constraints. |
| Nonlinear Programming (NLP) [1] | Process optimization, machine scheduling | Optimizes a nonlinear objective function subject to nonlinear constraints. |
| Integer Programming (IP) [1] | Facility location, assignment problems | Optimizes an objective function where some or all variables are constrained to be integers. |
| Stochastic Programming (SP) [1] | Inventory management, robust optimization | Optimizes under uncertainty in parameters or variables. |
| Dynamic Programming (DP) [1] | Equipment replacement, clinical trial planning | Optimizes a sequence of interrelated decisions over time. |
| Multi-objective Programming (MOP) [1] | Balancing efficacy, toxicity, and cost | Optimizes multiple conflicting objective functions simultaneously. |
| Metaheuristic Algorithms [1] | Molecular design, complex system optimization | High-level strategies (e.g., genetic algorithms) to find near-optimal solutions for complex problems. |
The following methodologies are critical for assessing and optimizing drug candidates, particularly in early-stage development.
This protocol is used to predict potential drug-drug interactions early in the development process [2].
SAR studies help optimize a lead compound's properties, such as potency and selectivity [3].
Q1: Our in vitro and in vivo data for metabolic clearance do not align. What could be the cause?
Q2: How can we improve the isoform selectivity of our lead compound to reduce off-target effects?
Q3: What are common pitfalls in designing an overall drug development strategy?
The following diagram outlines a high-level, iterative workflow for optimizing a drug candidate like Carzenide, integrating the techniques discussed above.
Drug Candidate Optimization Workflow
For a technical support center, start by consolidating key physicochemical data, as these properties often underpin experimental challenges related to solubility, stability, and analysis.
Table 1: Physicochemical Profile of Carzenide
| Property | Value / Description | Relevance for Experimentation |
|---|---|---|
| CAS Number | 138-41-0 [1] [2] [3] | Substance identification and sourcing |
| Molecular Formula | C7H7NO4S [1] [2] [3] | Calculation of molar masses for solution preparation |
| Molecular Weight | 201.20 g/mol [2] [3] | |
| Appearance | White to off-white crystalline powder [1] [4] | Initial visual assessment of compound state |
| Melting Point | 285-295 °C [4] | Purity indicator; high melting point suggests high purity |
| LogP | 0.5 [2] [3] | Predicts lipophilicity and membrane permeability |
| pKa (Estimated) | Multiple ionizable groups (carboxylic acid, sulfonamide) [1] | Critical for solubility and buffer system selection |
While explicit troubleshooting data is unavailable, the following guide infers potential issues and solutions from this compound's known properties.
Table 2: Common Experimental Challenges & Proposed Solutions
| Category | Potential Challenge | Proposed Solution / Guidance |
|---|
| Solubility | Low solubility in aqueous buffers [1] [4] | - For stock solutions: Use DMSO (solubility ~100 mg/mL) [4].
This detailed protocol from search results can be a template for providing specific methodological support [3].
Application: Analysis of this compound by Reverse-Phase (RP) HPLC. Goal: Purity check, pharmacokinetic studies, or preparative isolation of impurities.
Method Details:
This workflow visualizes the key steps for analyzing this compound using the provided HPLC method:
This table summarizes the core physicochemical data for Carzenide, which is essential for handling, identification, and experimental planning [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 138-41-0 [1] [2] [3] |
| Molecular Formula | C7H7NO4S [1] [2] [3] |
| Molecular Weight | 201.20 g/mol [1] [2] [3] |
| Synonyms | 4-Sulfamoylbenzoic acid, 4-Carboxybenzenesulfonamide [1] [4] |
| Purity | ≥98% [2] |
| Appearance | White to off-white solid powder [2] [4] [3] |
| Melting Point | 285 - 295 °C (lit.) [2] [3] |
| Boiling Point | 449.0 ± 47.0 °C at 760 mmHg [2] |
| Storage | Powder: -20°C for 3 years or 4°C for 2 years [1] [2] |
| Shipping | Stable at room temperature for a few days during ordinary shipping [2] |
Here is the standard protocol for preparing stock solutions of this compound, which is critical for achieving accurate and reproducible results in your assays [1] [2].
| Parameter | Specification |
|---|---|
| Solubility in DMSO | ~100 mg/mL (~497 mM) [1] [2] |
| Recommended Stock Concentration | 10 mM - 100 mg/mL [1] |
| Standard 10 mM Preparation (from solid) | Add 1.99 mL of DMSO to 4 mg of this compound [1] |
| Standard 100 mg/mL Preparation (from solid) | Add 1 mL of DMSO to 100 mg of this compound [1] |
| Aliquoting & Storage | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles [1] [2] |
This compound is a strong, competitive inhibitor of Carbonic Anhydrase II (CAII) [1]. It is also noted as the major circulating metabolite of the drug Mafenide in plasma [1]. Research applications mentioned include studies related to epilepsy and cervical cancer [1].
Cloudiness or precipitation often indicates that the compound has come out of solution.
The search results provide two example formulations [1] [2]:
To help visualize its role in research, here is a diagram outlining this compound's relationship to its prodrug and its primary mechanism of action.
The following diagram illustrates the core biochemical mechanism of Carbonic Anhydrase II inhibition, which is the primary research focus for this compound.
| Property | Value |
|---|---|
| Synonyms | 4-Sulfamoylbenzoic acid [1] |
| Molecular Formula | C₇H₇NO₄S [1] |
| CAS No. | 138-41-0 [1] |
| Molecular Weight | 201.20 g/mol [1] |
| Biological Target | Carbonic Anhydrase II (CAII) [1] |
| Mechanism of Action | Competitive inhibitor [1] |
| Purity | 99.45% [1] |
| Primary Research Areas | Epilepsy, Cervical Cancer [1] |
Since detailed protocols were not available, here are methodologies compiled from the supplier's data and general best practices.
The following diagram outlines a general logical workflow for initiating experiments with this compound, based on the available information.
Diagram 1: A general workflow for initiating experiments with this compound.
Based on common laboratory challenges, here are potential FAQs that could be included in your support center.
Q1: What is the recommended storage condition for this compound?
Q2: The compound does not seem to be active in my assay. What could be wrong?
Q3: What should I do if I observe unexpected toxicity in my cell culture?
Here are solutions to common problems researchers face when working with this compound and related benzenesulfonamide compounds.
Problem: Low Yield in Synthesis of Benzenesulfonamide Derivatives
Problem: Poor Solubility of Final Compound in Assay Buffer
Problem: Non-Selective Inhibition of CA Isoforms
Problem: Inconsistent IC50/KI Values in CA Inhibition Assays
This is a standard method for determining the inhibition constants (KI) of carbonic anhydrase inhibitors [2].
The table below summarizes the inhibitory activity (KI in nM) of selected benzenesulfonamide derivatives against key human Carbonic Anhydrase (hCA) isoforms, with Acetazolamide (AAZ) as a reference drug [2].
Table 1: Inhibition Constants (KI, nM) of Benzenesulfonamide Derivatives
| Compound | R Group | hCA I | hCA II | hCA IX | hCA XII |
|---|---|---|---|---|---|
| 18 | 4-F | 724.7 | 9.2 | 30.1 | 53.2 |
| 19 | 2-F | 24.6 | 3.9 | 20.3 | 58.3 |
| 24 | 4-Br, 2-OH | 138.4 | 5.3 | 115.6 | 97.6 |
| 34 | 4-Br, 2-OH | 653.8 | 2.8 | 1915 | 7.2 |
| AAZ | (Reference) | 250 | 12.1 | 25.8 | 5.7 |
Note: Lower KI values indicate more potent inhibition. Data is the mean from three different assays [2].
The following diagram, generated using Graphviz, illustrates the typical workflow for designing, synthesizing, and evaluating novel benzenesulfonamide CAIs based on the "tail approach" strategy.
Title: CAI Design & Synthesis Workflow
The table below summarizes the key identifiers and properties of this compound (4-Sulfamoylbenzoic acid) for researcher reference [1] [2].
| Property | Value |
|---|---|
| CAS Number | 138-41-0 [1] [2] |
| Synonyms | 4-Sulfamoylbenzoic acid [1] |
| Molecular Formula | C₇H₇NO₄S [1] [2] |
| Molecular Weight | 201.20 g/mol [1] [2] |
| SMILES | O=C(O)C1=CC=C(S(N)(=O)=O)C=C1 [1] [2] |
| Purity | ≥99.45% (as available from suppliers) [1] |
| Physical Form | White to off-white solid [1] |
| Solubility | 100 mg/mL in DMSO (497.02 mM) [1] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years [1] |
Based on common practices in chemical synthesis, the following diagram outlines a high-level workflow for investigating and optimizing this compound yield. This can serve as a logical framework for structuring your experiments and troubleshooting efforts.
While direct protocols are unavailable, here are potential areas of investigation and hypothetical FAQs based on general chemical synthesis principles.
Key Parameters to Investigate:
Example FAQ Structure:
To build your technical support center, you will likely need to generate proprietary data. Here are some suggestions:
The table below summarizes the fundamental identifiers and physical characteristics of Carzenide, which are essential for basic identification and handling in the laboratory [1].
| Property | Specification |
|---|---|
| CAS Number | 138-41-0 [1] |
| IUPAC Name | 4-Sulfamoylbenzoic acid [1] |
| Synonyms | This compound; 4-Carboxybenzenesulfonamide; p-Sulfamoyl Benzoic Acid [1] |
| Molecular Formula | C7H7NO4S [1] |
| Molecular Weight | 201.20 g/mol [1] |
| Melting Point | 285-295 °C [1] |
| Density | 1.5±0.1 g/cm³ [1] |
| Water Solubility | 453 mg/L at 25 °C [1] |
| Storage | Store at Room Temperature (RT) [1] |
A modern preparation method focuses on an efficient and cleaner synthesis pathway, which is a proactive approach to minimizing impurities.
This patent describes a method for preparing 4-Sulfamoylbenzoic acid that avoids the use of heavy metal oxidants, potentially reducing metal-based impurities.
The following diagram outlines the core strategy of this synthesis method for achieving high-purity this compound.
While specific methods for this compound were not detailed, the general principles for analyzing drug substances can be applied. The following workflow illustrates a multi-technique approach for comprehensive purity characterization, drawing from standard practices in pharmaceutical analysis [3] [4].
Based on the available information, here are some anticipated FAQs.
Q1: What is the primary biological activity of this compound? A1: this compound is identified as a strong, competitive inhibitor of carbonic anhydrase II (CAII). It is also the major circulating metabolite of the drug Mafenide and is being researched in contexts such as epilepsy and cervical cancer [5].
Q2: I am concerned about heavy metal contamination in my final product. Are there alternative synthesis methods? A2: Yes. The patent (CN105693565A) describes an oxidation method that uses an alkali metal halide/bromate system in an acidic aqueous solution, explicitly avoiding heavy metal oxidants. This can be a cleaner alternative for synthesis [2].
Q3: What are the key physical properties I should use to characterize my this compound sample? A3: You should confirm the melting point (285-295 °C) and analyze the sample using NMR, FT-IR, and mass spectrometry. The measured molecular weight should be 201.20 g/mol. These data points are crucial for confirming the identity and purity of your compound [1] [4].
To effectively build your technical support center:
| Question | Answer & Troubleshooting Guidance |
|---|---|
| What is Carzenide's primary mechanism of action? | This compound acts as a strong competitive inhibitor of carbonic anhydrase II (CA II) [1]. It binds to the zinc ion within the enzyme's active site, blocking its normal catalytic function. |
| What is the typical purity of commercial this compound? | Commercially available this compound for research purposes typically has a high purity level, often ≥99.45% [1]. Low purity can be a source of inconsistent results. |
| How should this compound stock solutions be prepared and stored? | It is often soluble in DMSO. A common stock concentration is 100 mg/mL (497 mM) [1]. For long-term stability, store stock solutions at -80°C for 2 years or -20°C for 1 year, and avoid repeated freeze-thaw cycles [1]. Precipitation or degradation can occur with improper handling. |
| My cell-based assay shows unexpected results. What could be wrong? | In HeLa cells, a pretreatment with 100 μM this compound for 2 hours was used to negate a fluorescence signal linked to CA activity [1]. Ensure your concentration, incubation time, and cell permeability considerations are optimized. |
The table below summarizes key inhibitory data for this compound and other related sulfonamide inhibitors for comparison. Please note that different studies use different metrics (IC₅₀ vs. Kᵢ), so values should be compared with caution.
| Compound / Description | Target Isoform | Inhibition Metric & Value | Key Experimental Context |
|---|---|---|---|
| This compound (4-Sulfamoylbenzoic acid) | CA II | Strong competitive inhibitor [1] | Used as a starting segment for designing new derivatives; metabolite of Mafenide [1] [2]. |
| Aminosaccharide-based sulfonamide (8d) | CA II | IC₅₀ = 60 nM [2] | Derived from this compound; showed better inhibitory activity and good water solubility for glaucoma research [2]. |
| Benzylaminoethyureido-tailed sulfonamide (Compound 34) | CA II | Kᵢ = 2.8 nM [3] | Part of a series designed with a "tail approach"; one of the most potent inhibitors reported in that study [3]. |
| Acetazolamide (AAZ) | CA II | Kᵢ = 12.1 nM [3] | A common reference drug used in inhibition studies for comparison [3]. |
While a specific protocol for this compound is not fully detailed in the available literature, modern reaction optimization strategies and design principles for CA inhibitors can guide your work.
The following diagram illustrates a general workflow for optimizing a CA inhibition assay, integrating the strategies above.
Familiarity with Carzenide's core characteristics is crucial for designing successful experiments. The table below consolidates essential data.
| Property | Specification | Relevance for Experimentation |
|---|---|---|
| CAS Number | 138-41-0 [1] | Compound identification. |
| Molecular Formula | C7H7NO4S [1] | Calculation of molar mass and concentrations. |
| Molecular Weight | 201.20 g/mol [1] | |
| Purity | ≥98% [1] | Confirms suitability for research; may vary by supplier. |
| Appearance | White to off-white solid powder [1] | Visual identification of the compound. |
| Melting Point | 285 - 295 °C [1] | Purity indicator; a lower than expected range suggests impurities. |
| Density | 1.5±0.1 g/cm³ [1] | |
| pKa | 3.50 (at 25°C) [2] | Critical for pH-dependent solubility and stability. |
Here are solutions to some frequently encountered problems when working with this compound.
This compound has low water solubility (~0.5 g/L at 25°C) [2], which can hinder biological assays.
This compound is a known strong, competitive inhibitor of Carbonic Anhydrase II (CAII) [3]. Inconsistent results may stem from improper handling or formulation.
Improper storage can lead to compound degradation.
To help visualize how this compound functions in a biological context, the following diagram outlines its role as a CAII inhibitor in a cellular assay workflow.
Here are detailed methods for preparing this compound for your experiments, based on supplier data.
This protocol yields a clear solution of ≥2.5 mg/mL.
Q1: What is the primary biological target of this compound? A1: this compound is a strong, competitive inhibitor of Carbonic Anhydrase II (CAII) [3]. It has been used in research related to epilepsy and cervical cancer [3].
Q2: Can this compound be used directly in cell culture media? A2: It is not recommended to add the powder directly to media due to its low aqueous solubility. First, dissolve it in DMSO to create a concentrated stock, then dilute this stock into your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.1-1%).
Q3: What safety precautions should I take when handling this compound? A3: While a full safety assessment is beyond this guide, general hazard codes include Xn (Harmful) [4]. It may cause skin, eye, and respiratory irritation. Always consult the material safety data sheet (MSDS) for the specific batch you receive and wear appropriate personal protective equipment (PPE) such as gloves and safety glasses [4] [2].
This compound (4-Sulfamoylbenzoic acid, CAS 138-41-0) is a sulfonamide used as an intermediate in organic synthesis and is a strong competitive inhibitor of Carbonic Anhydrase II (CAII), with research applications in areas like epilepsy and cervical cancer [1] [2].
The table below summarizes its core physicochemical and biological data:
| Property | Value / Description |
|---|---|
| Molecular Formula | C7H7NO4S [3] [1] [2] |
| Molecular Weight | 201.20 g/mol [1] [2] |
| CAS Number | 138-41-0 [3] [1] [2] |
| Appearance | White to off-white solid powder [1] [2] |
| Melting Point | 285-295 °C [1] |
| LogP | 0.5 [3] [1] |
| Solubility in DMSO | ~100 mg/mL (~497 mM) [1] [2] |
| Primary Biological Target | CAII (Competitive Inhibitor) [2] |
| Storage (Powder) | -20°C (3 years) or 4°C (2 years) [1] |
| GHS Signal Word | Warning [4] |
Here is a established reverse-phase (RP) HPLC method for analyzing this compound [3].
| Parameter | Specification |
|---|---|
| Analytical Column | Newcrom R1 (low silanol activity) |
| Particle Size | 3 µm particles available for UPLC |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| MS-Compatibility | Replace Phosphoric Acid with Formic Acid |
| Method Scalability | Scalable to preparative isolation of impurities |
The following diagram illustrates the complete analytical workflow:
Problem: Poor Peak Shape (Tailing or Broadening)
Problem: Low Detection Sensitivity in MS
Problem: Low Solubility in Aqueous Buffers
This compound has high solubility in DMSO. For in vivo studies, specific formulations are required to achieve sufficient concentration. Below are two recommended protocols [1]:
> Note on Formulations: > - Formulation 1 (SBE-β-CD) is generally preferred for better aqueous compatibility. > - Formulation 2 (Corn Oil) should be carefully considered for long-term dosing studies exceeding half a month [1]. > - Always prepare fresh in vivo formulations on the day of use for optimal results [1].
Q1: What is the primary biological target and significance of this compound? A1: this compound is a strong competitive inhibitor of Carbonic Anhydrase II (CAII). This enzyme is a research target in various conditions, including epilepsy and cervical cancer, making this compound a useful pharmacological tool for studying CAII's role [2].
Q2: How should I store this compound and its solutions to ensure stability? A2:
Q3: Are there any specific safety concerns when handling this compound? A3: The GHS signal word is "Warning," with hazard statements indicating it may cause skin and eye irritation (H315, H319) or specific organ toxicity upon exposure (H335). Always refer to the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) [4].
Since quantitative data on Carzenide was limited in the search results, the table below illustrates how inhibitory concentration (IC50) data for a similar CAII inhibitor, Benzthiazide, can be presented [1]. This format can be adapted for this compound as your own data becomes available.
Table 1: Example of Structured Quantitative Data for a CAII Inhibitor
| Compound Name | Target Enzyme | Inhibition Constant (Ki) | Experimental Context | Citation |
|---|---|---|---|---|
| Benzthiazide | Carbonic Anhydrase 9 (CA9) | 8.0 nM | Proliferation suppression of cancer cells under hypoxia [1] | |
| Benzthiazide | Carbonic Anhydrase 2 (CA2) | 8.8 nM | Proliferation suppression of cancer cells under hypoxia [1] | |
| Benzthiazide | Carbonic Anhydrase 1 (CA1) | 10 nM | Proliferation suppression of cancer cells under hypoxia [1] |
For a CAII inhibitor like this compound, a core experiment involves treating cells and assessing the effect. The diagram below outlines a general workflow for such an experiment, which you can modify for your specific needs.
Sample Workflow for Cellular CAII Inhibition Assay
This workflow is based on a general research approach where a compound is applied to cells before introducing a fluorescent probe to measure enzymatic activity [2].
Here are examples of how to structure FAQs and troubleshooting guides for your technical support center.
Frequently Asked Questions
Troubleshooting Guide
Carzenide is a benzenesulfonamide derivative that functions as a strong, competitive inhibitor of Carbonic Anhydrase II (CAII) [1]. It is also identified as the primary circulating metabolite of the drug Mafenide in plasma and is used in research concerning epilepsy and cervical cancer [1].
O=C(O)C1=CC=C(S(=O)(N)=O)C=C1 [1] [2]The table below summarizes quantitative data crucial for planning your experiments, including solubility, druglikeness properties, and pharmacokinetic predictions [2].
| Property Category | Parameter | Value / Prediction |
|---|---|---|
| Physicochemical Properties | Topological Polar Surface Area (TPSA) | 105.84 Ų [2] |
| Number of Hydrogen Bond Donors | 2 [2] | |
| Number of Hydrogen Bond Acceptors | 5 [2] | |
| Consensus Log P (Lipophilicity) | 0.22 [2] | |
| Water Solubility | Log S (ESOL) | -1.61 [2] |
| Solubility (ESOL) | 4.92 mg/mL; 0.0244 mol/L [2] | |
| Solubility Class | Very soluble [2] | |
| Pharmacokinetics | GI Absorption | High [2] |
| BBB Permeant | No [2] | |
| P-gp Substrate | No [2] | |
| CYP Inhibitor (1A2, 2C9, 2C19, 2D6, 3A4) | No [2] | |
| Skin Permeation (Log Kp) | -7.17 cm/s [2] | |
| Druglikeness | Lipinski's Rule | Yes; 0 violations [2] |
This is a core activity of this compound. While a specific protocol for this compound itself was not detailed, the methodology is standard for evaluating sulfonamide-based CA inhibitors [3] [4].
Based on the available data, here are answers to potential technical questions.
Q1: What is the primary mechanism of action of this compound? this compound acts as a strong competitive inhibitor of Carbonic Anhydrase II (CAII) [1]. It binds to the active site of the enzyme, which contains a zinc ion, thereby inhibiting its catalytic activity in hydrating carbon dioxide [3] [4].
Q2: How should I store this compound to ensure its stability? For long-term stability:
Q3: The solubility of my this compound solution seems low. What can I do? this compound has good solubility in DMSO (up to 100 mg/mL). If you encounter issues:
Q4: Can this compound be used in cell-based assays? Yes. Research indicates that pretreatment with 100 μM this compound for 2 hours was effective in HeLa cells, significantly reducing a CA-associated fluorescence signal [1]. Always determine the optimal concentration and treatment time for your specific cell line and assay conditions.
The following diagram illustrates the logical workflow for a typical in vitro experiment to assess CAII inhibition, from compound preparation to data analysis.
The table below summarizes the core chemical and biological information available for Carzenide, which is also known as 4-Sulfamoylbenzoic acid.
| Property | Description |
|---|---|
| CAS Number | 138-41-0 [1] [2] [3] |
| Molecular Formula | C7H7NO4S [1] [2] [3] |
| Molecular Weight | 201.20 g/mol [1] [2] [3] |
| Purity | ≥98% [1] / 99.45% [4] (Varies by supplier) |
| Appearance | White to off-white solid powder [1] [3] |
| Melting Point | 285-295 °C [1] [3] |
| Primary Role | Organic synthesis intermediate; Metabolite of Mafenide [1] [4] |
| Key Biological Activity | Strong, competitive Carbonic Anhydrase II (CAII) inhibitor [4] |
| Research Applications | Used in research on epilepsy and cervical cancer [4] |
| Solubility (DMSO) | ~100 mg/mL (497.02 mM) [1] [4] |
While detailed protocols for this compound itself are not provided in the search results, here is context on its known activity and the general experimental approach for its target.
The following diagram illustrates the fundamental catalytic reaction of the carbonic anhydrase enzyme, which this compound inhibits, and its biological consequence.
A comprehensive comparative guide requires more detailed data. The current search results lack:
The table below summarizes the key information available for this compound.
| Attribute | Description |
|---|---|
| Chemical Name | 4-Sulfamoylbenzoic Acid [1] [2] |
| CAS Registry Number | 138-41-0 [1] |
| Molecular Formula | C₇H₇NO₄S [1] [2] |
| Mechanism of Action | Competitive inhibitor of Carbonic Anhydrase II (CAII) [2] |
| Known Biological Activities | Diuretic properties; research applications in epilepsy and cervical cancer [1] [2] |
| Status | Major circulating metabolite of the drug Mafenide [2] |
The search for new therapeutic compounds has evolved significantly. While this compound was identified through traditional methods, current research focuses on two dominant approaches for discovering and evaluating alternative compounds.
A prominent strategy in modern drug discovery involves targeting specific signaling pathways that are critical for disease progression. The JAK/STAT signaling pathway is one such target, especially in cancers like glioblastoma, due to its role in cell replication, anti-apoptosis, and immune suppression [3].
Research explores various natural product classes as JAK/STAT inhibitors, which can serve as alternatives to synthetic molecules [3]:
The following diagram illustrates how these natural products exert their inhibitory effects on the JAK/STAT pathway, a common target for alternative compounds.
A powerful contemporary method for finding alternative uses for existing drugs is Artificial Intelligence (AI)-driven drug repurposing. This approach uses deep learning models to efficiently screen libraries of FDA-approved drugs against new disease targets, dramatically accelerating discovery [4] [5].
A recent study successfully used this method to identify the anticancer drug Vismodegib as a novel COX-2 inhibitor. The workflow, which can be applied to find alternatives for any target, is summarized below [4]:
To create the objective comparison guide you are looking for, I suggest the following steps:
The table below summarizes the fundamental chemical and application data available for this compound. This information comes from chemical suppliers and a market analysis report [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 138-41-0 [1] [2] |
| Molecular Formula | C7H7NO4S [1] [2] |
| Molecular Weight | 201.2 g/mol [1] [2] |
| Synonyms | 4-Sulfamoylbenzoic acid [1] [2] |
| LogP | 0.5 (Estimated) [1] |
| Bioactivity & Applications | Organic synthetic intermediate; used in drug synthesis; has antispasmodic properties and is used in studies of dysmenorrhea in women [2]. |
| Analytical Method | Can be analyzed by reverse-phase (RP) HPLC with a mobile phase of acetonitrile, water, and phosphoric acid [1]. |
A comprehensive comparison guide requires specific types of data that are currently unavailable in the search results.
To aid in your research, here is a generalized experimental workflow for validating a compound like this compound. You can adapt this diagram with specific details as you gather more information.
Diagram 1: A generalized workflow for compound validation. This flowchart outlines key stages in testing a compound like this compound, from basic chemical characterization to final reporting [1] [2].
This compound, also known as 4-Sulfamoylbenzoic acid, is a sulfonamide compound that functions as a strong competitive inhibitor of carbonic anhydrase II (CAII) [1]. It is also noted as the major circulating metabolite of the drug Mafenide and has research applications in areas like epilepsy and cervical cancer [1].
The table below summarizes its core physicochemical and biological data:
| Property | Description |
|---|---|
| CAS Number | 138-41-0 [2] [1] |
| Molecular Formula | C₇H₇NO₄S [2] |
| Molecular Weight | 201.20 g/mol [2] [1] |
| Purity | ≥98% [2] / 99.45% [1] |
| Primary Biological Target | Carbonic anhydrase II (CAII) [1] |
| Inhibitory Mode | Competitive [1] |
| Solubility (DMSO) | ~100 mg/mL (~497.02 mM) [2] |
Since explicit validation protocols for this compound are not available in the public domain, you can build one using established practices for biochemical inhibitors. The framework below outlines critical experiments, with this compound's known properties informing the specific parameters.
This step confirms the compound's chemical structure and quality.
This measures the compound's ability to inhibit its target enzyme, CAII.
This validates that this compound is active in a biologically relevant cell system.
While specific side-by-side data for this compound is limited, it can be contextually compared with other sulfonamide-based carbonic anhydrase inhibitors (CAIs) from recent research. The table below shows that newer, purpose-designed CAIs often achieve greater potency and selectivity.
| Compound | Target | Inhibitory Activity (Kᵢ) | Key Characteristics |
|---|---|---|---|
| This compound | CAII | "Strong inhibitor" [1] (Specific Kᵢ not listed) | Well-characterized metabolite; used as a foundational CAII inhibitor in research [1]. |
| Compound 19 [3] | CAII | 3.9 nM [3] | A benzylaminoethylureido-tailed benzenesulfonamide; represents modern, highly potent designs. |
| Compound 24 [3] | CAII | 5.3 nM [3] | Another tailed sulfonamide; demonstrates high potency achievable with structural optimization. |
| Acetazolamide (AAZ) [3] | CAII | 12.1 nM [3] | A classic, clinically used CAI; serves as a common benchmark in inhibitor studies. |
The following diagram illustrates the mechanism of action that is common to sulfonamide inhibitors like this compound, which can be used to contextualize its biological activity.
The table below consolidates the basic information available for Carzenide, which is primarily useful for compound identification and procurement.
| Property | Value / Description |
|---|---|
| IUPAC Name | 4-Sulfamoylbenzoic acid [1] [2] |
| CAS Number | 138-41-0 [1] [2] |
| Molecular Formula | C(_7)H(_7)NO(_4)S [1] [2] |
| Molecular Weight | 201.20 g/mol [1] [2] |
| SMILES | NS(=O)(=O)C1=CC=C(C=C1)C(O)=O [1] [2] |
| Therapeutic Class | Carbonic Anhydrase Inhibitor (based on benzenesulfonamide scaffold) [3] |
| Reported Bioactivity | Antispasmodic; studied for dysmenorrhea [1] |
| Predicted GI Absorption | High [2] |
| Predicted BBB Permeation | No [2] |
This compound belongs to the benzenesulfonamide class of carbonic anhydrase (CA) inhibitors [3]. While direct data on this compound is scarce, recent research focuses on developing novel derivatives for enhanced potency and selectivity.
For a meaningful competitive analysis, experimental data is crucial. The diagram below outlines the standard workflow for evaluating carbonic anhydrase inhibitors, which you can use as a framework for designing studies or comparing literature.
The following table details the standard methodologies for each stage in the evaluation workflow.
| Stage | Key Assays & Measurements | Typical Data Output |
|---|
| In Vitro CA Inhibition [3] | - Stopped-flow CO(_2) hydrase assay
Carzenide (CAS 138-41-0), also known as 4-Sulfamoylbenzoic Acid, is a chemical compound with diuretic properties and acts as a carbonic anhydrase inhibitor [1].
The table below summarizes its basic identity and key chemical properties:
| Property | Description |
|---|---|
| CAS Number | 138-41-0 [1] |
| Molecular Formula | C7H7NO4S [1] |
| Molecular Weight | 201.2 g/mol [1] |
| Appearance | White powder [1] |
| Melting Point | 285-295 °C [1] |
| Water Solubility | 453 mg/L (at 25 ºC) [1] |
| Primary Applications | Diuretic; Carbonic anhydrase inhibitor; Reagent in synthesis of anticonvulsant agents [1] |
The following diagram outlines a general workflow for characterizing a compound like this compound, integrating common techniques used for verification in pharmaceutical development.
General Workflow for Compound Characterization
This workflow suggests a multi-technique approach for a comprehensive analysis [1]:
The table below consolidates the key available data for Carzenide, which can be used as a basis for comparison with other compounds.
| Property | Details for this compound (4-Sulfamoylbenzoic acid) |
|---|---|
| CAS No. | 138-41-0 [1] [2] [3] |
| Molecular Formula | C₇H₇NO₄S [1] [2] [3] |
| Molecular Weight | 201.20 g/mol [1] [3] |
| Synonyms | 4-Sulfamoylbenzoic acid [1] [2] [3] |
| IUPAC Name | 4-Sulfamoylbenzoic acid [1] |
| SMILES | O=C(O)C1=CC=C(S(N)(=O)=O)C=C1 [1] [2] |
| Biological Activity | Strong, competitive Carbonic Anhydrase II (CAII) inhibitor [1]. |
| Research Applications | Used in research of epilepsy and cervical cancer [1]; has antispasmodic properties and is used in studies of dysmenorrhea in women [2]. |
| Solubility | DMSO: 100 mg/mL (497.02 mM) [1]. Ethanol: 12 mg/mL (59.64 mM) [2]. H₂O: <1 mg/mL (insoluble or slightly soluble) [2]. |
| XLogP3 | 0.5 (indicates hydrophilic nature) [3] |
| Pharmacokinetic Prediction (BOILED-Egg) | GI Absorption: High [3] BBB Permeant: No [3] |
While full experimental protocols are not detailed in the available sources, the following methodological information can guide your research design.
In Vitro Enzyme Inhibition [1]:
Key Property Calculations [3]:
The following diagrams, created with Graphviz using your specified color palette, illustrate this compound's mechanism and a potential experimental workflow.
This diagram illustrates the proposed competitive inhibition of CAII by this compound.
This workflow outlines key experiments for profiling this compound against standard CA inhibitors.
This compound, also known as 4-Sulfamoylbenzoic acid, is a carbonic anhydrase inhibitor with diuretic properties [1]. Its basic chemical and physical characteristics are summarized below:
| Property | Value |
|---|---|
| CAS Number | 138-41-0 [2] [1] |
| Molecular Formula | C₇H₇NO₄S [2] [1] [3] |
| Molecular Weight | 201.20 g/mol [2] [1] [3] |
| Melting Point | 285 - 295 °C (lit.) [1] [4] |
| Appearance | White to off-white solid powder [1] [3] [4] |
| LogP | 0.5 [2] [4] |
| Water Solubility | 453 mg/L (25 ºC) [1] |
A primary validation technique for this compound is its analysis using High-Performance Liquid Chromatography (HPLC). Its main documented biological activity is the inhibition of the carbonic anhydrase II (CAII) enzyme.
This method is used for separating and analyzing this compound, and can be scaled for preparative separation or pharmacokinetic studies [2].
| Parameter | Description |
|---|---|
| Application | Separation of this compound [2] |
| HPLC Column | Newcrom R1 (reverse-phase with low silanol activity) [2] |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid [2] |
| MS-Compatible Modification | Replace phosphoric acid with formic acid [2] |
| Particle Sizes | Smaller 3 µm particles available for fast UPLC applications [2] |
This compound is identified as a strong competitive inhibitor of carbonic anhydrase II (CAII) [3]. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing roles in critical processes like pH regulation, electrolyte secretion, and tumorigenicity [5]. Inhibiting specific CA isoforms is a strategy for treating conditions like epilepsy, glaucoma, and certain cancers [6] [5].
The experimental workflow for validating this compound's activity involves several key stages, from initial analysis to cellular studies:
For the Carbonic Anhydrase Inhibition Assay, the standard methodology is the stopped-flow CO₂ hydrase assay [6]. This experiment measures the enzyme's catalytic activity by monitoring the change in absorbance or pH associated with the CO₂ hydration reaction in the presence of the inhibitor.
The table below summarizes the key identified characteristics of Carzenide from the search results.
| Property | Description |
|---|---|
| CAS Number | 138-41-0 [1] [2] |
| IUPAC Name | 4-Sulfamoylbenzoic acid [1] [2] |
| Molecular Formula | C7H7NO4S [1] [2] |
| Molecular Weight | 201.20 g/mol [1] [2] |
| Biological Activity | Strong, competitive Carbonic Anhydrase II (CAII) inhibitor [1] |
| Research Applications | Studied in research contexts for epilepsy and cervical cancer [1] |
| Metabolic Note | Major circulating metabolite of the drug Mafenide [1] |
The search results provided information on this compound's properties and one general experimental approach, but not direct comparative studies.
The following diagram illustrates this potential comparative analysis workflow:
A comprehensive "Comparison Guide" on relative effectiveness cannot be created at this time due to gaps in the search results:
The table below summarizes the available data on this compound, also known as 4-Sulfamoylbenzoic acid [1].
| Property | Description |
|---|---|
| CAS Number | 138-41-0 [1] |
| Molecular Formula | C7H7NO4S [1] |
| Molecular Weight | 201.2 g/mol [1] |
| Alias | 4-Sulfamoylbenzoic acid [1] |
| Purported Bioactivity | Organic synthetic intermediate; has antispasmodic properties and is used in the study of dysmenorrhea in women [1]. |
| Purity | 98.12% (for the available batch) [1] |
| Price | $31 for 1g; $48 for 1 mL x 10 mM (in DMSO) [1] |
Below is a diagram that outlines a general methodology for the comparative assessment of a compound like this compound, inspired by modern computational and experimental workflows described in the search results [2] [3].
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